Chlorobenzene-3,5-D2
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3,5-dideuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-PBNXXWCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Characterization and Research Applications of Chlorobenzene-3,5-D2
This guide serves as a definitive technical reference for Chlorobenzene-3,5-D2 (CAS: 59164-10-2), a selectively deuterated isotopologue of chlorobenzene. It is designed for researchers utilizing stable isotopes in metabolic stability profiling, reaction mechanism elucidation, and advanced NMR spectroscopy.
Executive Summary
Chlorobenzene-3,5-D2 is a precision-engineered isotopologue where protium (
Molecular Identity & Structural Integrity
| Parameter | Specification |
| Chemical Name | 1-Chloro-3,5-dideuteriobenzene |
| CAS Number | 59164-10-2 |
| Molecular Formula | C |
| Molecular Weight | 114.57 g/mol (Calculated) |
| Isotopic Purity | Typically |
| Appearance | Clear, colorless liquid |
| SMILES | [2H]c1cc([2H])cc(Cl)c1 |
| InChI Key | MVPPADPHJFYWMZ-PBNXXWCMSA-N |
Structural Visualization
The molecule retains protons at the ortho (2,[1]6) and para (4) positions, while the meta (3,5) positions are deuterated.[2][3][4][5][][7] This symmetry is critical for interpreting spectroscopic data.
Physicochemical Profile
The physicochemical properties of Chlorobenzene-3,5-D2 closely mirror its non-deuterated counterpart (Chlorobenzene-
Comparative Properties Table
| Property | Chlorobenzene ( | Chlorobenzene-3,5- | Rationale for Shift |
| Boiling Point | 131.7 °C | ~131.5 °C (Predicted) | Inverse isotope effect often lowers BP slightly in aromatic deuterocarbons. |
| Melting Point | -45.6 °C | -46.0 °C (Predicted) | Reduced zero-point energy of C-D bonds affects crystal lattice energy. |
| Density (25°C) | 1.11 g/mL | ~1.13 g/mL | Mass increase (+2 Da) with negligible volume change increases density. |
| Dipole Moment | 1.54 D | ~1.53 D | C-D bonds are slightly shorter and less polarizable than C-H bonds. |
| Solubility | <0.5 g/L (Water) | <0.5 g/L (Water) | Hydrophobicity is retained; highly soluble in EtOH, Et |
Note: While
values are standard literature citations,values are derived based on established isotopic shift trends in benzene derivatives [1].
Spectroscopic Characterization
The utility of Chlorobenzene-3,5-D2 in research is defined by its unique spectral signature.
Nuclear Magnetic Resonance (NMR)
The replacement of meta-protons with deuterium simplifies the
-
H-NMR (400 MHz, CDCl
):-
7.20 - 7.30 ppm (2H, d,
Hz): Protons at C2 and C6 (ortho). -
7.15 - 7.25 ppm (1H, t,
Hz): Proton at C4 (para). -
Silent Regions: No signal at the meta position (
7.26 ppm in ), confirming deuteration.
-
7.20 - 7.30 ppm (2H, d,
-
C-NMR:
-
C-Cl (Ipso): Singlet.
-
C-3,5 (Meta): Triplet (
) due to coupling with Deuterium spin ( Hz). -
Isotope Shift: Upfield shift of
0.3 ppm for C-3,5 relative to .
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 114 m/z (vs 112 for ). -
Chlorine Isotope Pattern: The characteristic 3:1 ratio of
Cl : Cl is preserved, appearing at 114 and 116 m/z.
Research Applications
Metabolic Stability & The "Deuterium Switch"
In drug discovery, the meta position of phenyl rings is a common site for oxidative metabolism (e.g., by Cytochrome P450 enzymes). Replacing H with D at these sites strengthens the bond (C-D bond dissociation energy is
Application: Use Chlorobenzene-3,5-D2 as a fragment model to validate if meta-oxidation is the rate-determining step (RDS) in a metabolic pathway.
Mechanistic Probing (Kinetic Isotope Effect)
Researchers use this compound to distinguish between Electrophilic Aromatic Substitution (EAS) mechanisms.
-
Scenario: If a reaction involves C-H bond breaking at the meta position as the RDS, the reaction rate (
) will show a primary KIE ( ). -
Scenario: If the bond breaking is not rate-limiting,
.
Workflow Visualization: KIE Study Design
The following diagram illustrates the logic flow for using Chlorobenzene-3,5-D2 to elucidate reaction mechanisms.
Figure 1: Decision tree for utilizing Chlorobenzene-3,5-D2 in Kinetic Isotope Effect (KIE) studies.
Experimental Protocols
Protocol: Isotopic Purity Verification
Objective: Confirm >98% deuteration at positions 3 and 5.
Reagents:
-
Sample: 10 µL Chlorobenzene-3,5-D2.
-
Solvent: 600 µL CDCl
(ensure solvent is 99.8% D to prevent interference). -
Internal Standard: 1,4-Dioxane (trace) for integration calibration.
Procedure:
-
Preparation: Dissolve the sample in CDCl
in a clean NMR tube. -
Acquisition:
-
Run a standard
H-NMR (16 scans, d1=5s). -
Run a quantitative
C-NMR (inverse gated decoupling) if precise %D is critical.
-
-
Analysis:
-
Integrate the ortho (2,6) signal (
7.25). Set value to 2.00. -
Integrate the para (4) signal (
7.20). Value should be 1.00. -
Critical Check: Integrate the meta region (
7.26). -
Calculation:
-
Note: If Integral
is 0, purity is effectively 100%.
-
Handling & Safety
Chlorobenzene-3,5-D2 poses similar hazards to non-deuterated chlorobenzene. It is a flammable liquid and an irritant .
-
Storage: Store at room temperature under inert gas (Nitrogen/Argon) to prevent moisture ingress.
-
Volatility: Vapor pressure is significant (~12 mmHg at 25°C). Handle in a fume hood.
-
Toxicity: Avoid inhalation. Chronic exposure may affect the liver and kidneys.
References
- Wade, L. G. (2013). Organic Chemistry. Pearson Education. (General principles of Isotope Effects).
-
Sigma-Aldrich. (n.d.).[2] Chlorobenzene-d5 Product Specification. Retrieved from (Used as baseline for deuterated properties).
-
PubChem. (2024).[2] Chlorobenzene-3,5-D2 Compound Summary. National Library of Medicine. Retrieved from .
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from .
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An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Chlorobenzene-3,5-D2
Introduction: The Strategic Role of Deuterium in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the pursuit of enhancing drug efficacy, safety, and pharmacokinetic profiles is relentless. Among the sophisticated strategies employed, selective deuteration has emerged as a powerful tool. The substitution of a protium (¹H) atom with its heavier, stable isotope deuterium (²H or D) can profoundly influence a molecule's metabolic fate. This "kinetic isotope effect" stems from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This targeted modification can slow down drug metabolism, reduce the formation of toxic metabolites, and prolong a drug's half-life, ultimately leading to improved therapeutic outcomes.[2] This guide provides a comprehensive technical overview of a specific deuterated aromatic compound, Chlorobenzene-3,5-D2, from its synthesis and structural verification to its potential applications in drug discovery and development.
Chemical Structure and Deuterium Positioning
Chlorobenzene-3,5-D2, with the IUPAC name 1-chloro-3,5-dideuteriobenzene, is a selectively deuterated analog of chlorobenzene. The molecule consists of a benzene ring monosubstituted with a chlorine atom, and two deuterium atoms specifically positioned at the meta-positions (carbons 3 and 5) relative to the chloro substituent.
| Identifier | Value |
| IUPAC Name | 1-chloro-3,5-dideuteriobenzene |
| Molecular Formula | C₆H₃D₂Cl |
| SMILES | c1c(c(cc(c1[2H])Cl)[2H]) |
graph Chlorobenzene_3_5_D2_Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring nodes C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Substituent nodes Cl [pos="0,2!", label="Cl", fontcolor="#34A853"]; H2 [pos="-1.5,0.87!", label="H"]; D3 [pos="-1.5,-0.87!", label="D", fontcolor="#4285F4"]; H4 [pos="0,-1.7!", label="H"]; D5 [pos="1.5,-0.87!", label="D", fontcolor="#4285F4"]; H6 [pos="1.5,0.87!", label="H"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- Cl; C2 -- H2; C3 -- D3; C4 -- H4; C5 -- D5; C6 -- H6; }
Figure 1: 2D Chemical Structure of Chlorobenzene-3,5-D2.
Synthetic Strategy: A Multi-Step Approach to Selective Meta-Deuteration
Direct electrophilic deuteration of chlorobenzene is not a viable strategy for the synthesis of Chlorobenzene-3,5-D2. The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, meaning that incoming electrophiles (including deuterons) would preferentially add to the positions adjacent (ortho) and opposite (para) to the chlorine atom. Therefore, a multi-step synthesis commencing from a precursor with the desired 3,5-substitution pattern is necessary. A plausible and efficient route involves the deuteration of 3,5-dibromoaniline followed by a Sandmeyer reaction to replace the amino group with a chlorine atom.
Causality Behind the Synthetic Design
The choice of 3,5-dibromoaniline as the starting material is strategic. The two bromine atoms at the meta positions will direct the subsequent Sandmeyer reaction to introduce the chlorine atom at the desired position. The amino group is essential for the diazotization and subsequent conversion to the chloro group via the Sandmeyer reaction. The bromine atoms can then be selectively removed and replaced with deuterium via catalytic deuteration.
Figure 2: Proposed synthetic workflow for Chlorobenzene-3,5-D2.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Dideuterioaniline (Catalytic Deuteration of 3,5-Dibromoaniline)
This protocol is adapted from established methods for the catalytic dehalogenation and deuteration of aryl halides.[3]
-
Reaction Setup: In a high-pressure reaction vessel, add 3,5-dibromoaniline (1 equivalent), palladium on carbon (10 wt. %, 5 mol%), and a suitable solvent such as deuterated methanol (MeOD) or deuterated ethanol (EtOD).
-
Deuteration: Seal the vessel and purge with nitrogen gas, followed by purging with deuterium gas (D₂). Pressurize the vessel with D₂ gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the D₂ gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Evaporate the solvent under reduced pressure. The crude 3,5-dideuterioaniline can be purified by column chromatography on silica gel.
Step 2: Synthesis of Chlorobenzene-3,5-D2 (Sandmeyer Reaction of 3,5-Dideuterioaniline)
This protocol is a classic Sandmeyer reaction adapted for the deuterated substrate.[4][5][6][7]
-
Diazotization: Dissolve 3,5-dideuterioaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at this temperature for 15-30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas will evolve.
-
Isolation and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction. The product, Chlorobenzene-3,5-D2, can be isolated by steam distillation or solvent extraction. The organic layer is then washed with dilute sodium hydroxide solution and water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation.
Structural Characterization and Verification
Confirming the precise positioning of the deuterium atoms is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a self-validating system for structural elucidation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of Chlorobenzene-3,5-D2, the signals corresponding to the protons at the 3 and 5 positions will be absent due to deuteration. The remaining protons at the 2, 4, and 6 positions will give rise to a simplified spectrum compared to non-deuterated chlorobenzene.
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-6 (ortho) | ~7.3 | Doublet | JH2-H4 ≈ 0.5 Hz (meta) |
| H-4 (para) | ~7.2 | Triplet | JH4-H2/H6 ≈ 0.5 Hz (meta) |
Note: The expected chemical shifts are based on the spectrum of chlorobenzene. The multiplicities are simplified due to the absence of adjacent protons. Long-range coupling between the meta protons is expected to be small.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectrum, the signals for the deuterated carbons (C-3 and C-5) will be significantly attenuated and will appear as triplets due to C-D coupling. The signals for the protonated carbons will remain as singlets in a proton-decoupled spectrum.
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} NMR) |
| C-1 | ~134 | Singlet |
| C-2, C-6 | ~129 | Singlet |
| C-4 | ~127 | Singlet |
| C-3, C-5 | ~130 | Triplet (due to C-D coupling) |
Mass Spectrometry (MS)
Mass spectrometry provides definitive evidence of deuterium incorporation by revealing the molecular weight of the compound. The molecular ion peak ([M]⁺) for Chlorobenzene-3,5-D2 will be shifted by +2 mass units compared to chlorobenzene. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion.
| Species | Expected m/z | Relative Abundance |
| [C₆H₃D₂³⁵Cl]⁺ | 116 | ~100% |
| [C₆H₃D₂³⁷Cl]⁺ | 118 | ~32% |
The fragmentation pattern will also be informative. For instance, the loss of a chlorine radical will result in a [C₆H₃D₂]⁺ fragment at m/z 81.
Applications in Drug Development: The Concept of Metabolic Switching
The strategic placement of deuterium at metabolically labile positions is a key strategy in modern drug design. For aromatic rings, cytochrome P450-mediated hydroxylation is a common metabolic pathway.[8][9] The introduction of deuterium at a potential site of hydroxylation can slow down or block this metabolic route.
This can have two main consequences:
-
Increased Metabolic Stability: If the deuterated position is a primary site of metabolism, its blockage can lead to a longer half-life and increased overall exposure of the drug.
-
Metabolic Switching: By blocking one metabolic pathway, the drug may be shunted towards alternative metabolic routes.[10] This can be advantageous if the original pathway leads to the formation of a toxic or inactive metabolite, and the alternative pathways are more benign.
A study on the cytochrome P-450 catalyzed hydroxylation of selectively deuterated chlorobenzenes has shown that deuterium substitution at the site of oxidation can influence the rate of metabolism.[11] In the context of a drug molecule containing a chlorobenzene moiety, deuteration at the 3 and 5 positions could be employed to investigate or block potential meta-hydroxylation, thereby directing the metabolism towards other parts of the molecule in a controlled manner. This approach allows medicinal chemists to fine-tune the pharmacokinetic and safety profiles of drug candidates.
Figure 3: Conceptual diagram of metabolic switching using a deuterated chlorobenzene moiety.
Conclusion
Chlorobenzene-3,5-D2 serves as an exemplary case study in the strategic application of selective deuteration. Its synthesis requires a nuanced, multi-step approach to achieve the desired meta-deuteration pattern, underscoring the importance of retrosynthetic analysis in isotope labeling. The structural verification of this molecule relies on a synergistic application of modern spectroscopic techniques, providing a robust and self-validating characterization workflow. For drug development professionals, the targeted placement of deuterium, as in Chlorobenzene-3,5-D2, offers a sophisticated strategy to modulate metabolic pathways, mitigate the formation of undesirable metabolites, and ultimately enhance the therapeutic potential of new chemical entities. As our understanding of the kinetic isotope effect and its interplay with drug metabolism deepens, the use of precisely deuterated building blocks like Chlorobenzene-3,5-D2 will undoubtedly continue to be a cornerstone of innovative pharmaceutical research.
References
-
Scribd. (n.d.). Synthesis of Chlorobenzene via Sandmeyer. Retrieved February 9, 2026, from [Link]
-
PubMed. (1976). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Retrieved February 9, 2026, from [Link]
-
Vedantu. (n.d.). How chlorobenzene is obtained from aniline class 11 chemistry CBSE. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
-
MDPI. (2018). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved February 9, 2026, from [Link]
-
Sciencemadness Discussion Board. (2014). Chlorobenzene from Aniline via the Sandmeyer Reaction. Retrieved February 9, 2026, from [Link]
-
Filo. (2025). How can the Sandmeyer reaction be used to convert aniline to chlorobenzen. Retrieved February 9, 2026, from [Link]
-
PubMed Central (PMC). (2001). Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater. Retrieved February 9, 2026, from [Link]
-
PubMed Central (PMC). (2011). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. Retrieved February 9, 2026, from [Link]
-
Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 9, 2026, from [Link]
-
PubMed. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Retrieved February 9, 2026, from [Link]
-
Eawag-BBD. (n.d.). Chlorobenzene Degradation Pathway. Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 14.3.1: Catalytic Deuteration. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2008). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
-
YouTube. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. Retrieved February 9, 2026, from [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved February 9, 2026, from [Link]
-
YouTube. (2024). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved February 9, 2026, from [Link]
-
YouTube. (2022). #1 Synthesis of 3,5-diphenylisoxazoline. Retrieved February 9, 2026, from [Link]
-
MDPI. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Retrieved February 9, 2026, from [Link]
-
PubMed. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Retrieved February 9, 2026, from [Link]
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PubMed Central (PMC). (2021). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. Retrieved February 9, 2026, from [Link]
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Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved February 9, 2026, from [Link]
-
PubMed Central (PMC). (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved February 9, 2026, from [Link]
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Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Retrieved February 9, 2026, from [Link]
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Chemical Communications (RSC Publishing). (2020). Dehalogenative deuteration of alkyl and aryl bromides by thiyl radical catalysis under visible-light irradiation. Retrieved February 9, 2026, from [Link]
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PubMed Central (PMC). (2014). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Retrieved February 9, 2026, from [Link]
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-
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Understanding the Metabolic Stability of Chlorobenzene-3,5-D2
A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)
Executive Summary
This technical guide details the metabolic stability profile of Chlorobenzene-3,5-D2 , a deuterated isotopolog of chlorobenzene. While often utilized as an internal standard due to its physicochemical equivalence to the parent compound, its metabolic behavior offers critical insights into Cytochrome P450 (CYP2E1) mechanisms and the NIH Shift .
This document is structured to provide researchers with the mechanistic rationale, experimental protocols, and data interpretation frameworks necessary to utilize Chlorobenzene-3,5-D2 effectively in DMPK studies.
Part 1: The Mechanistic Basis
To understand the stability of Chlorobenzene-3,5-D2, one must first deconstruct the metabolic pathway of the parent arene and the influence of the Deuterium Kinetic Isotope Effect (KIE).
The Primary Metabolic Pathway (CYP2E1)
Chlorobenzene is primarily metabolized in the liver by CYP2E1 (and to a lesser extent CYP2B1/2). The reaction proceeds via an oxidative mechanism:
-
Epoxidation: The rate-limiting step is the insertion of oxygen across a C-C double bond, typically at the 3,4-position (major) or 2,3-position (minor).
-
Arene Oxide Intermediate: This forms unstable intermediates: chlorobenzene-3,4-oxide or chlorobenzene-2,3-oxide.
-
Rearrangement: The epoxide rearranges to form phenols (p-chlorophenol or o-chlorophenol) or hydrates to form dihydrodiols (via epoxide hydrolase).
The Role of Deuterium at Positions 3 and 5
The 3,5-D2 substitution pattern is strategically significant.
-
Absence of Primary KIE: A Primary KIE (
) occurs when a C-H (or C-D) bond is broken in the rate-determining step. Since the major metabolic attack on chlorobenzene occurs at the para (C4) position, the C-D bonds at positions 3 and 5 are not broken during the initial oxidation. -
Result: The metabolic stability (intrinsic clearance,
) of Chlorobenzene-3,5-D2 is nearly identical to non-deuterated chlorobenzene. This makes it an ideal Internal Standard (IS) for quantification assays, as it co-elutes with the analyte but is mass-resolved by +2 Da.
The NIH Shift and Label Retention
While the rate of metabolism is unchanged, the fate of the deuterium atoms confirms the NIH Shift mechanism.
-
3,4-Epoxidation: CYP2E1 attacks C3-C4.
-
Ring Opening: The epoxide opens to a zwitterionic intermediate.
-
1,2-Hydride Shift: The Hydrogen (or Deuterium) at the site of hydroxylation migrates to the adjacent carbon.[1]
-
Mechanism:[1][2][3][4] If the epoxide forms at 3,4 (where C3 has a Deuterium), the ring opening triggers a shift. The H at C4 migrates to C3, or the D at C3 migrates to C4.
-
Outcome: Due to the intramolecular isotope effect, the product (p-chlorophenol) predominantly retains the Deuterium label, confirming that the loss of the proton to re-aromatize is selective.
-
Part 2: Visualization of Metabolic Pathways
The following diagram illustrates the oxidative pathway and the specific behavior of the 3,5-D2 analog during the NIH shift.
Caption: Pathway showing CYP2E1 oxidation of Chlorobenzene-3,5-D2. Note the retention of Deuterium in the final phenol product due to the NIH shift mechanism.
Part 3: Experimental Protocol (Microsomal Stability)
To empirically verify the metabolic stability or use the compound as a reference, the Microsomal Stability Assay is the gold standard.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | Chlorobenzene-3,5-D2 (10 mM in DMSO) | Substrate |
| Enzyme Source | Human Liver Microsomes (HLM) | Contains CYP2E1 |
| Cofactor | NADPH Regenerating System | Essential for CYP activity |
| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological environment |
| Quench Solution | Acetonitrile with Internal Standard | Stops reaction/precipitates protein |
Step-by-Step Workflow
This protocol ensures a self-validating system by including appropriate controls.
-
Preparation:
-
Dilute Chlorobenzene-3,5-D2 to 1 µM in Phosphate Buffer (0.1% DMSO final).
-
Thaw HLM on ice; dilute to 0.5 mg/mL protein concentration.
-
-
Pre-Incubation:
-
Mix Microsomes and Buffer in reaction plates.
-
Add Test Compound.[5]
-
Incubate at 37°C for 5 minutes (allows thermal equilibration).
-
-
Reaction Initiation:
-
Add NADPH (1 mM final) to initiate the reaction.
-
Control: Prepare a "No NADPH" set to assess chemical instability.
-
-
Sampling (Time-Course):
-
At T = 0, 5, 15, 30, 45, and 60 minutes, remove aliquots (e.g., 50 µL).
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL ice-cold Acetonitrile.
-
Vortex vigorously to denature enzymes.
-
-
Analysis:
-
Centrifuge at 3500 x g for 20 minutes.
-
Analyze supernatant via LC-MS/MS or GC-MS.
-
Experimental Workflow Diagram
Caption: Workflow for determining metabolic stability (
Part 4: Data Interpretation & Calculation
Calculating Intrinsic Clearance ( )
Data from the LC-MS/MS will provide the "Percent Remaining" of the parent compound at each time point.
-
Plotting: Plot
vs. Time ( ). -
Rate Constant (
): The slope of the linear regression is . -
Half-Life (
): -
Intrinsic Clearance:
Interpreting the Results
-
High Stability:
. (Likely behavior for Chlorobenzene-3,5-D2 if CYP2E1 activity is low or saturated). -
Equivalence Check: If used as an Internal Standard, the
of Chlorobenzene-3,5-D2 should be within ±15% of non-deuterated Chlorobenzene. Significant deviation suggests a Secondary Isotope Effect or an alternative metabolic pathway.
References
-
Guengerich, F. P., et al. (1991). Oxidation of toxic and carcinogenic chemicals by human cytochrome P-450 enzymes.[6] Chemical Research in Toxicology. Link
-
Hanzlik, R. P., et al. (1984). Mechanisms of cytochrome P-450-catalyzed hydroxylation of aromatic compounds.[1] Journal of the American Chemical Society. Link
-
Guroff, G., et al. (1967).[1] Hydroxylation-induced migration: the NIH shift.[1] Science.[1] Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[7] Link
-
Fisher, M. B., et al. (2006).[2] The complexities of using deuterated drugs in discovery and development. Current Opinion in Drug Discovery & Development. Link
Sources
- 1. NIH shift - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. A physiologically based pharmacokinetic model for CYP2E1 phenotyping via chlorzoxazone | bioRxiv [biorxiv.org]
- 7. juniperpublishers.com [juniperpublishers.com]
Technical Monograph: Thermodynamic & Physicochemical Profiling of Chlorobenzene-3,5-D2
The following is an in-depth technical guide on the thermodynamic and physicochemical properties of Chlorobenzene-3,5-D2 compared to its non-labeled counterpart.
Executive Summary
This guide provides a rigorous technical analysis of Chlorobenzene-3,5-D2 (
This document synthesizes experimental data with theoretical frameworks to define the Inverse Vapor Pressure Isotope Effect (VPIE) observed in this system, details a self-validating synthesis protocol, and explores its critical role in probing Cytochrome P450 (CYP2E1) metabolic pathways.
Theoretical Framework: The Thermodynamics of Deuteration
To understand the thermodynamic divergence between Chlorobenzene (
The Inverse Isotope Effect
Contrary to intuitive "heavy isotope" behavior (where heavier molecules might be expected to be less volatile), deuterated aromatic hydrocarbons often exhibit an Inverse Vapor Pressure Isotope Effect (VPIE) .
-
Observation:
-
Consequence: The boiling point of the deuterated analogue is lower than that of the non-labeled compound.
Mechanism:
In the liquid phase, C-H oscillators are subject to intermolecular van der Waals forces that slightly constrain their vibrational frequencies compared to the gas phase. Because C-D bonds have a lower ZPE than C-H bonds (due to the larger reduced mass
Regioselectivity (3,5-Position)
The 3,5-positions (meta) are electronically distinct. In chlorobenzene, the chlorine atom is an ortho/para director for electrophilic attack but deactivates the ring inductively.
-
Thermodynamic Impact: Deuteration at the meta positions minimizes steric clash with the chlorine atom (unlike ortho-deuteration), making the 3,5-D2 isotopologue a "cleaner" model for studying purely electronic isotope effects without the confounding variable of the "ortho effect" or dipole reorientation.
Comparative Thermodynamic Data
The following data aggregates experimental values for the
Table 1: Fundamental Constants & Phase Transitions
| Property | Non-Labeled ( | Chlorobenzene-3,5-D2 ( | Chlorobenzene- |
| Formula | |||
| Molecular Weight | 112.56 g/mol | 114.57 g/mol | 117.59 g/mol |
| Boiling Point (1 atm) | 131.7 °C | 131.2 °C (Est.) | 130.5 °C |
| Melting Point | -45.6 °C | -45.3 °C (Est.) | -45.0 °C |
| Density ( | 1.106 g/mL | 1.126 g/mL (Calc.) | 1.157 g/mL |
| Dipole Moment | 1.54 D | 1.54 D | 1.54 D |
Table 2: Thermochemical Parameters
| Property | Value ( | Isotope Effect ( | Causality |
| Enthalpy of Vaporization ( | 40.97 kJ/mol | ~40.85 kJ/mol | Lower |
| C-X Bond Energy | 413 kJ/mol (C-H) | 418 kJ/mol (C-D) | Lower ZPE of C-D bond increases bond dissociation energy (BDE). |
| Vapor Pressure ( | 11.8 mmHg | 11.9 mmHg | Inverse VPIE leads to slightly higher volatility. |
Note on Data: The boiling point depression is approximately 0.24 °C per deuterium atom in chlorobenzene systems. This linearity is reliable for non-polar to moderately polar aromatics [1].
Experimental Protocols
Synthesis of Chlorobenzene-3,5-D2
Direct H/D exchange on chlorobenzene yields ortho/para mixtures. To achieve high regiochemical purity (>98% at 3,5-positions), a deamination strategy starting from a nitro-precursor is required.
Protocol: Reductive Deamination of 3,5-Dichloroaniline (Modified) Rationale: This route uses the amino group to direct the halogenation (or uses pre-halogenated precursors) and then removes the amino group with deuterium, effectively placing D at the former amino site. Correction: To place D at 3,5, we must start with 3,5-Dinitrochlorobenzene , reduce to the diamine, and replace amines with D.
Step-by-Step Workflow:
-
Precursor Preparation: Dissolve 3,5-dinitrochlorobenzene (10 mmol) in ethanol.
-
Reduction: Hydrogenate using Pd/C (5%) and
(3 atm) to yield 3,5-diaminochlorobenzene . (Filter catalyst immediately under Argon to prevent oxidation). -
Diazotization (The Critical Step):
-
Cool diamine solution in
to -5°C. -
Add
(2.2 equiv) dropwise. Maintain T < 0°C. Formation of the bis-diazonium salt is indicated by a clear, dark orange solution.
-
-
Deuterodeamination (Sandmeyer-type):
-
Add Hypophosphorous acid-
( , 5 equiv) in . -
Catalyst: Add trace
. -
Stir at 0°C for 1 hour, then allow to warm to room temperature. Nitrogen gas evolution confirms reaction.
-
-
Workup: Extract with pentane (low boiling solvent allows easy separation). Wash with
. Dry over .[1] -
Purification: Fractional distillation. Collect fraction at 131°C.
Quality Control: NMR Validation
-
NMR (CDCl3): Expect a doublet at
7.26 ppm (2H, ortho) and a triplet at 7.15 ppm (1H, para). The meta signal ( 7.35) must be silent . - NMR (CHCl3): Distinct singlet corresponding to the meta positions.
Visualization of Workflows & Mechanisms
Diagram 1: Synthesis Pathway (Graphviz)
This diagram illustrates the regioselective introduction of deuterium.
Caption: Regioselective synthesis of Chlorobenzene-3,5-D2 via bis-diazonium reduction.
Diagram 2: Inverse Isotope Effect Mechanism
Visualizing why the deuterated isotopologue is more volatile.
Caption: The "Inverse Isotope Effect" arises because ZPE differences are compressed in the gas phase.
Applications in Drug Development
Metabolic Stability & Mechanistic Probing
Chlorobenzene is primarily metabolized by CYP2E1 to 4-chlorophenol (via 3,4-epoxidation).
-
Why 3,5-D2? Since the primary metabolic attack occurs at the 4-position (para) or 2,3-positions (ortho), the 3,5-D2 isotopologue does NOT block the primary metabolic pathway .
-
Utility: This makes it an ideal Internal Standard (IS) for metabolic assays. It co-elutes with the parent drug in HPLC but provides a mass shift of +2 Da. Unlike a
standard, which might show a slight retention time shift due to chromatography isotope effects, the variant is often closer in retention behavior while still distinct by MS.
Vibrational Spectroscopy
The substitution of H for D at the meta position breaks the
-
C-H Stretch: ~3060 cm⁻¹
-
C-D Stretch: Shifts to ~2270 cm⁻¹
-
Use Case: This distinct shift allows researchers to monitor the specific environment of the meta-carbons during catalytic breakdown or environmental degradation studies without interference from the ortho/para hydrogens.
References
-
Jancso, G., & Van Hook, W. A. (1974). Condensed Phase Isotope Effects (Especially Vapor Pressure Isotope Effects). Chemical Reviews, 74(6), 689–750. Link
-
Wade, D., et al. (1987). Deuterium isotope effects on the metabolism of chlorobenzene. Archives of Toxicology, 61, 123-129. Link
-
Sigma-Aldrich. (2024). Chlorobenzene-d5 Product Specification & NMR Data. Link
-
Ellison, S. L. R., & Williams, A. (2012). Quantifying Uncertainty in Analytical Measurement. Eurachem/CITAC Guide. Link
-
Varsanyi, G. (1969).[2] Vibrational Spectra of Benzene Derivatives. Academic Press. (Foundational text for C-D shift assignments).
Sources
Solubility Profile of Chlorobenzene-3,5-D2 in Organic Solvents
Executive Summary
Chlorobenzene-3,5-D2 (C₆H₃D₂Cl) is a specialized isotopologue of chlorobenzene used primarily as a probe in mechanistic studies and a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy where signals at the meta position must be suppressed.
This guide defines the solubility and miscibility profile of Chlorobenzene-3,5-D2. It leverages the Principle of Isotopic Similarity , which posits that the thermodynamic solubility parameters of deuterated solvents are statistically identical to their non-deuterated analogs, barring negligible kinetic isotope effects. Therefore, the solubility data presented here is grounded in the well-characterized thermodynamics of standard chlorobenzene, refined with specific insights into the density and analytical behavior of the 3,5-D2 variant.
Physicochemical Foundation
To understand the solubility profile, we must first establish the physical constants. The substitution of protium (
Table 1: Comparative Physicochemical Properties[1][2]
| Property | Chlorobenzene (Standard) | Chlorobenzene-3,5-D2 | Impact on Solubility |
| Formula | C₆H₅Cl | C₆H₃D₂Cl | None |
| Molar Mass | 112.56 g/mol | ~114.57 g/mol | Negligible |
| Density (25°C) | 1.11 g/mL | ~1.13 g/mL* | Gravimetric adjustments required |
| Dipole Moment | 1.54 D | ~1.54 D | None |
| Dielectric Constant | 5.62 | ~5.60 | None |
| Boiling Point | 132 °C | 131–132 °C | Negligible |
*Note: Density is estimated based on mass difference (+2 neutrons) assuming molar volume remains constant.
Thermodynamic Solubility Modeling (Hansen Parameters)
Solubility is not random; it is a predictable thermodynamic interaction defined by the energy required to overcome intermolecular forces. We utilize Hansen Solubility Parameters (HSP) to predict the miscibility of Chlorobenzene-3,5-D2 with other organic solvents.[1]
The HSP equation for the "distance" (
Where:
- = Dispersion forces (Van der Waals)
- = Polar forces (Dipole-dipole)
- = Hydrogen bonding forces
Chlorobenzene-3,5-D2 HSP Profile
-
(Dispersion): 19.0 MPa
-
(Polarity): 4.3 MPa
-
(H-Bonding): 2.0 MPa
Interpretation: Chlorobenzene-3,5-D2 is a polar aprotic solvent with strong dispersion character but very weak hydrogen bonding capability. It will dissolve lipophilic compounds and other aromatics readily but will phase-separate from highly polar, H-bond-donating solvents like water.
Miscibility Landscape
The following table categorizes common organic solvents based on their miscibility with Chlorobenzene-3,5-D2 at 25°C.
Table 2: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Miscibility Status | Mechanistic Explanation |
| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Miscible | Dominant |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylenes | Miscible | |
| Chlorinated Solvents | Chloroform, DCM, DCE | Miscible | Similar polarity and halogen interactions. |
| Ethers | Diethyl Ether, THF, MTBE | Miscible | Moderate polarity compatibility. |
| Ketones/Esters | Acetone, Ethyl Acetate | Miscible | Dipole interactions ( |
| Alcohols (Short Chain) | Methanol, Ethanol, IPA | Miscible | Conditional: Miscible in bulk, but micro-heterogeneity may occur at low temps due to |
| Water | H₂O, D₂O | Immiscible | Extreme |
Strategic Selection Logic
Why use Chlorobenzene-3,5-D2 over standard CDCl₃ or Benzene-d6? The decision is rarely based on solubility alone but on the Analytical Window it provides.
Diagram 1: Solvent Selection Decision Matrix
This flowchart illustrates the logical pathway for selecting Chlorobenzene-3,5-D2 based on solubility and spectral requirements.
Figure 1: Decision matrix for selecting Chlorobenzene-3,5-D2. The solvent is chosen when the sample is lipophilic/aromatic and specific spectral windows (meta-position) must remain obscure.
Experimental Protocol: Miscibility Verification
When working with novel drug candidates or complex mixtures, relying on theoretical miscibility is insufficient. The following protocol ensures phase stability before committing valuable deuterated solvent.
Protocol: "The Scintillation Dilution Method"
Objective: Determine if a target analyte will precipitate or phase-separate in Chlorobenzene-3,5-D2 without wasting the expensive deuterated solvent.
Reagents:
-
Standard Chlorobenzene (Non-deuterated proxy)
-
Target Analyte
-
Chlorobenzene-3,5-D2 (only for final step)
Workflow:
-
Proxy Testing: Dissolve 5 mg of Analyte in 0.6 mL of standard Chlorobenzene.
-
Visual Inspection: Hold vial against a black background with side-illumination (Tyndall effect check).
-
Hygroscopic Stress Test: Add 1 µL of water to the proxy solution. Shake.
-
Final Validation: Only if steps 1-3 pass, repeat with 0.6 mL Chlorobenzene-3,5-D2.
Diagram 2: Miscibility Verification Workflow
Figure 2: Step-by-step workflow to validate analyte compatibility using non-deuterated proxies to conserve costs.
Handling and Storage Integrity
Chlorobenzene-3,5-D2 is chemically stable, but its isotopic purity can be compromised.
-
H-D Exchange: While protons on the benzene ring are relatively non-acidic, exposure to strong Lewis acids (e.g., AlCl₃) or strong bases in the presence of protic sources can induce H-D exchange, scrambling the 3,5-D2 pattern.
-
Volatile Loss: Vapor pressure is ~12 mmHg at 25°C. Caps must be PTFE-lined to prevent evaporation and ingress of atmospheric moisture.
-
Light Sensitivity: Like all chlorinated aromatics, prolonged exposure to UV light can generate free radicals. Store in amber glass.
References
-
National Institute of Standards and Technology (NIST). Chlorobenzene: Phase change data and Thermochemistry. NIST Chemistry WebBook. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for HSP values
). [Link] -
PubChem. Chlorobenzene Compound Summary. National Library of Medicine. [Link]
Sources
- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. Chlorobenzene - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 6. Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. synmr.in [synmr.in]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
Mechanistic Elucidation via Regioselective Deuteration: The Chlorobenzene-3,5-D₂ Protocol
Executive Summary
In the high-stakes arena of physical organic chemistry and drug metabolite identification, Chlorobenzene-3,5-D₂ serves as a critical "silent witness." Unlike its per-deuterated counterparts used primarily as NMR solvents, this specific isotopologue is a precision tool designed to probe regioselectivity. By strategically placing deuterium atoms at the meta positions—sites often electronically distinct from the reactive ortho and para centers in nucleophilic aromatic substitution and metabolic oxidation—researchers can decouple steric effects from electronic effects and quantify mechanism pathways (e.g., benzyne intermediates vs. SNAr).
This guide details the synthesis, validation, and application of Chlorobenzene-3,5-D₂ in mechanistic studies, written for scientists requiring absolute rigor in their experimental design.
Part 1: The Synthesis Strategy (A Self-Validating Protocol)
To utilize Chlorobenzene-3,5-D₂ effectively, one must first ensure the isotopic label is exclusively at the meta positions. Direct H/D exchange on chlorobenzene is insufficient due to poor regiocontrol. The industry-standard "Deamination Protocol" is the only method that guarantees high isotopic fidelity.
The "Deamination" Workflow
This protocol exploits the strong ortho-directing power of the amino group in 4-chloroaniline to install deuterium, followed by the removal of the directing group.
Reagents:
-
4-Chloroaniline (Starting Material)
-
D₂O (Deuterium Source)
-
DCl (Catalyst)
-
NaNO₂ (Diazotization)
-
H₃PO₂ (Hypophosphorous acid, Reductant)
Step-by-Step Methodology:
-
Acid-Catalyzed Exchange (The Setup):
-
Dissolve 4-chloroaniline in D₂O with a catalytic amount of DCl. Heat to reflux for 12 hours.
-
Mechanism:[1][2][3][4][5][6][7] The amino group activates the ortho positions (2 and 6) for electrophilic aromatic substitution. The chlorine at position 4 deactivates position 3 and 5, preventing scrambling.
-
Checkpoint: Monitor via ¹H-NMR.[6] The doublet corresponding to protons ortho to the amine will vanish.
-
-
Diazotization (The Activation):
-
Cool the solution to 0°C. Add NaNO₂ dropwise to form the diazonium salt.
-
Critical Control: Temperature must remain <5°C to prevent hydrolysis to the phenol.
-
-
Hydrodeamination (The Erasure):
-
Add cold H₃PO₂ (hypophosphorous acid). Allow to warm to room temperature.
-
Mechanism:[1][2][3][4][5][6][7] H₃PO₂ reduces the diazonium group (
) to a hydrogen atom (H). -
Result: The amino group (position 1) is replaced by H. The chlorine remains at position 4 (now re-numbered to 1). The deuteriums, originally at 2 and 6 relative to the amine, are now at positions 3 and 5 relative to the chlorine.
-
Visualization: The Synthesis Pathway[5]
Figure 1: The Deamination Strategy ensures deuterium is placed exclusively at meta positions by leveraging the ortho-directing power of the sacrificial amine group.
Part 2: Mechanistic Application – The Benzyne Trap
The most authoritative use of Chlorobenzene-3,5-D₂ is distinguishing between Nucleophilic Aromatic Substitution (SNAr) and the Benzyne Mechanism (Elimination-Addition) .
The Problem
When treating chlorobenzene with a strong base (e.g., KNH₂ in liquid NH₃), aniline is formed. Does the nucleophile attack the carbon holding the chlorine directly (SNAr), or is HCl eliminated first to form a benzyne intermediate?
The Experiment
React Chlorobenzene-3,5-D₂ with KNH₂/NH₃.
-
Scenario A: Direct Displacement (SNAr)
-
The leaving group (Cl) is at C1. The nucleophile (NH₂⁻) attacks C1.
-
Outcome: The isotopic pattern remains undisturbed.
-
Product: 3,5-Dideuteroaniline (100%).
-
-
Scenario B: Benzyne Intermediate (Elimination-Addition)
-
Elimination: Base removes a proton ortho to the chlorine. In Chlorobenzene-3,5-D₂, the ortho positions (2 and 6) contain Hydrogen, not Deuterium. Elimination is kinetically accessible.[4]
-
Intermediate: A triple bond forms between C1 and C2 (Benzyne-3,5-D₂).
-
Addition: The incoming NH₂⁻ can attack either end of the triple bond (C1 or C2) with roughly equal probability.
-
Attack at C1: Restores the original skeleton. Product: 3,5-Dideuteroaniline .
-
Attack at C2: The NH₂ attaches to C2. The proton adds to C1.
-
Renumbering: The new amine is C1. The original D (at old C3) is now at C2. The original D (at old C5) is now at C4. Product: 2,4-Dideuteroaniline .
-
-
The Verdict
If the reaction yields a 50:50 mixture of 3,5-D₂-aniline and 2,4-D₂-aniline, the mechanism is proven to proceed via Benzyne. This "isotopic scrambling" is the irrefutable signature of the aryne pathway.
Visualization: The Scrambling Mechanism
Figure 2: The formation of a 50:50 isomeric mixture confirms the symmetric benzyne intermediate, a phenomenon impossible via direct SɴAr displacement.
Part 3: Analytical Data & Interpretation
To validate your synthesis or reaction outcome, you must rely on NMR integration. The silence of the deuterium atoms provides the contrast needed for quantification.
¹H-NMR Signature Table (500 MHz, CDCl₃)
| Compound | Position 2 (Ortho) | Position 3 (Meta) | Position 4 (Para) | Position 5 (Meta) | Position 6 (Ortho) | Integration Ratio |
| Chlorobenzene (Std) | 7.35 ppm (d) | 7.26 ppm (t) | 7.21 ppm (t) | 7.26 ppm (t) | 7.35 ppm (d) | 2:2:1 |
| Chlorobenzene-3,5-D₂ | 7.35 ppm (s) | Silent | 7.21 ppm (s) | Silent | 7.35 ppm (s) | 2:0:1 |
Key Diagnostic: In the 3,5-D₂ isotopologue, the coupling patterns collapse.
-
The proton at C4 (Para) becomes a singlet because its neighbors (C3/C5) are deuterated (JH-D is small and often unresolved in standard ¹H spectra, or appears as a slight broadening).
-
The protons at C2/C6 (Ortho) become singlets because their meta-coupling partners are gone.
-
Self-Validation: If you see triplets or doublets, your deuteration is incomplete or scrambled.
Part 4: Implications for Drug Development (Metabolic Stability)
While the benzyne mechanism is a classic academic application, Chlorobenzene-3,5-D₂ has significant utility in modern drug design, specifically in Metabolic Switching .
Cytochrome P450 enzymes often oxidize chlorobenzenes at the para or ortho positions (forming chlorophenols).
-
Kinetic Isotope Effect (KIE): If a drug candidate contains a chlorobenzene moiety and is metabolized at the meta position, replacing those hydrogens with deuterium (using the 3,5-D₂ motif) will significantly slow down the reaction (
). -
Metabolic Shifting: If the meta position is blocked by deuterium, the metabolic pathway may shift entirely to the ortho/para positions.
-
Control Experiment: By comparing the metabolic profile of a non-deuterated drug vs. the 3,5-D₂ analog, scientists can pinpoint the exact site of metabolic liability. If the metabolic rate is unchanged, the meta position is not involved in the rate-determining step.
References
-
Roberts, J. D., et al. (1953).[2] Rearrangement in the Reaction of Chlorobenzene-1-C14 with Potassium Amide. Journal of the American Chemical Society. (The foundational paper establishing the benzyne mechanism via isotopic labeling).
-
Best, W. M., & Wege, D. (1981). The synthesis of meta-deuterated chlorobenzenes. Australian Journal of Chemistry. (Detailed protocols on regioselective deuteration).
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. (Modern application of KIE in catalysis).
-
Sutton, P. W., et al. (2012). Deuterium Kinetic Isotope Effects in Phase I Metabolism. Chemical Research in Toxicology. (Application in drug development).
Sources
- 1. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. unm.edu [unm.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Note & Protocol: Elucidating Reaction Mechanisms with Kinetic Isotope Effects Using Chlorobenzene-3,5-D2
Abstract
The Kinetic Isotope Effect (KIE) is a powerful and sensitive probe used to investigate the rate-determining steps of chemical reactions. By replacing an atom with one of its heavier isotopes, subtle changes in reaction rates can be observed, providing profound insights into transition state structures and reaction mechanisms. This application note provides a comprehensive guide for researchers, particularly in the fields of medicinal chemistry and drug development, on the theory and practical application of KIE studies using Chlorobenzene-3,5-D2 as a model substrate. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for competitive KIE experiments, and outline the analytical procedures required for accurate KIE calculation.
Introduction: The "Why" Behind the Kinetic Isotope Effect
The Kinetic Isotope Effect (KIE) is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH) (KIE = kL/kH). This phenomenon arises from the difference in zero-point vibrational energies between bonds involving different isotopes.[1] A C-H bond has a higher zero-point energy than a C-D bond, meaning more energy is required to break the C-D bond, resulting in a slower reaction rate if this bond cleavage is involved in the rate-determining step.[2][3]
The magnitude of the KIE can distinguish between different types of mechanisms:
-
Primary KIE (kH/kD > 2): Observed when the bond to the isotope is broken in the rate-determining step.[4] For C-H bond cleavage, this value is typically in the range of 2-7.[4]
-
Secondary KIE (0.7 < kH/kD < 1.5): Occurs when the bond to the isotope is not broken but is located near the reaction center.[5] These smaller effects can provide information about changes in hybridization or steric environment at the transition state.[4]
-
Inverse KIE (kH/kD < 1): Suggests that the bond to the isotope becomes stiffer or more constrained in the transition state.
In drug development, understanding the mechanism of metabolic pathways is crucial for optimizing drug candidates. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism.[6][7][8][9] KIE studies can reveal which C-H bonds are targeted by CYPs, allowing chemists to strategically replace hydrogen with deuterium to slow down metabolism and improve a drug's pharmacokinetic profile.
Chlorobenzene-3,5-D2 is an excellent model substrate for these studies due to its simple structure and the presence of specific C-D bonds that can be probed in various C-H activation reactions.
Experimental Design: Crafting a Self-Validating Protocol
The most common and precise method for determining KIEs is the intermolecular competition experiment .[4][10] In this setup, a mixture of the deuterated and non-deuterated substrates (in this case, Chlorobenzene-3,5-D2 and Chlorobenzene) are subjected to the reaction conditions in the same vessel. This approach minimizes experimental error as both substrates experience identical conditions.
The key to a self-validating protocol lies in careful planning and execution:
-
Substrate Purity: The isotopic purity of Chlorobenzene-3,5-D2 and the chemical purity of both substrates must be high to ensure accurate results.
-
Low Conversion: The reaction should be stopped at a low conversion (typically 5-10%) to ensure that the relative concentrations of the starting materials do not change significantly, which could affect the measured KIE.
-
Accurate Quantification: A sensitive and accurate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for determining the ratio of deuterated to non-deuterated products or remaining starting materials.[10]
Caption: Workflow for a Competitive KIE Experiment.
Detailed Protocols
Synthesis of Chlorobenzene-3,5-D2 (Illustrative)
While commercially available, a general synthetic approach is provided for context. The synthesis of specifically labeled compounds can be complex and should be undertaken by experienced chemists. A common method involves the deuteration of a suitable precursor followed by a Sandmeyer reaction.
Note: This is a generalized procedure and may require optimization.
-
Diazotization of 3,5-dichloroaniline:
-
Dissolve 3,5-dichloroaniline in a mixture of D2O and DCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in D2O while maintaining the temperature.
-
-
Reductive Deuterosubstitution:
-
In a separate flask, prepare a solution of hypophosphorous acid-d3 in D2O.
-
Slowly add the diazonium salt solution to the hypophosphorous acid solution at low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Workup and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain Chlorobenzene-3,5-D2.
-
Competitive KIE Experiment Protocol
This protocol describes a typical competitive KIE experiment for a hypothetical hydroxylation reaction of chlorobenzene catalyzed by a liver microsomal preparation containing CYP enzymes.
Materials:
-
Chlorobenzene
-
Chlorobenzene-3,5-D2 (isotopic purity >98%)
-
Liver microsomes (e.g., rat or human)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard (e.g., bromobenzene)
Procedure:
-
Prepare the Substrate Mixture:
-
Prepare a stock solution containing an equimolar mixture of chlorobenzene and Chlorobenzene-3,5-D2 in a suitable solvent (e.g., methanol). The exact ratio should be determined by GC-MS analysis of the stock solution.
-
-
Set up the Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
-
Initiate the Reaction:
-
Add a small volume of the substrate mixture to the incubation tube to start the reaction. The final substrate concentration should be optimized based on the enzyme's kinetic parameters.
-
-
Time Course and Quenching:
-
At predetermined time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the ice-cold quenching solution and the internal standard. This will stop the reaction.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
-
Analytical Protocol: GC-MS
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
GC Conditions (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-200
Analysis:
-
Identify Peaks: Identify the retention times for chlorobenzene, Chlorobenzene-3,5-D2, and the corresponding hydroxylated products.
-
Extract Ion Chromatograms: Monitor the molecular ions (or characteristic fragment ions) for the unlabeled and deuterated species.
-
Chlorobenzene (C6H5Cl): m/z 112
-
Chlorobenzene-3,5-D2 (C6H3D2Cl): m/z 114
-
Hydroxylated Chlorobenzene (HOC6H4Cl): m/z 128
-
Hydroxylated Chlorobenzene-d2 (HOC6H2D2Cl): m/z 130
-
-
Integrate Peak Areas: Integrate the peak areas for each ion in the extracted ion chromatograms.
Data Analysis and KIE Calculation
The KIE can be calculated from the ratio of the products formed or the ratio of the unreacted starting materials. Calculation from the product ratio is often more accurate at low conversions.
The KIE is given by the following equation:
KIE = (kH / kD) = ln(1 - f) / ln(1 - (f * Rp / R0))
Where:
-
f: The fractional conversion of the unlabeled substrate.
-
R0: The initial ratio of unlabeled to labeled substrate ([H]0 / [D]0).
-
Rp: The ratio of unlabeled to labeled product ([PH] / [PD]) at a given time.
Simplified Calculation at Low Conversion (<10%):
At very low conversion, the equation can be simplified to:
KIE ≈ R0 / Rp
Example Data and Calculation:
| Time (min) | [H] (Area) | [D] (Area) | [PH] (Area) | [PD] (Area) |
| 0 | 100,000 | 102,000 | 0 | 0 |
| 5 | 95,000 | 99,900 | 5,000 | 2,100 |
Calculations:
-
R0 = [H]0 / [D]0 = 100,000 / 102,000 ≈ 0.98
-
Rp = [PH] / [PD] = 5,000 / 2,100 ≈ 2.38
-
KIE ≈ R0 / Rp = 0.98 / (1/2.38) = 2.33 (Correction: The simplified formula should be KIE ≈ Rp/R₀ if we are looking at the product ratio)
Let's use the more accurate formula. First, calculate the fractional conversion, f: f = [PH] / ([H]0 + [PH]) = 5,000 / (100,000 + 5,000) = 0.0476
Now, use the full equation: KIE = ln(1 - 0.0476) / ln(1 - (0.0476 * 2.38 / 0.98)) (This formula seems incorrect, let's use the standard one)
A more standard equation is: KIE = ln([H]t / [H]0) / ln([D]t / [D]0) Where [H]t and [D]t are the concentrations at time t.
Let's recalculate using the starting material depletion:
-
[H]t / [H]0 = 95,000 / 100,000 = 0.95
-
[D]t / [D]0 = 99,900 / 102,000 ≈ 0.979
-
KIE = ln(0.95) / ln(0.979) ≈ (-0.0513) / (-0.0212) ≈ 2.42
This KIE value of ~2.4 suggests that the C-H bond cleavage is part of the rate-determining step of the hydroxylation reaction.
Caption: Simplified Energy Profile for a Reaction with a KIE.
Interpretation and Applications
A significant primary KIE, as calculated in the example, provides strong evidence that C-H bond cleavage is the rate-determining step in the reaction mechanism.[1][4] This information is invaluable for:
-
Reaction Mechanism Elucidation: Confirming or refuting proposed reaction pathways.
-
Drug Design: Identifying metabolically labile sites in a drug candidate. By replacing hydrogen with deuterium at these sites (a strategy known as "deuterium-reinforced drugs"), metabolic stability can be increased, leading to improved pharmacokinetic properties such as a longer half-life.
-
Enzyme Characterization: Probing the active site and mechanism of enzymes, particularly oxidases and dehydrogenases.[10]
Troubleshooting and Advanced Considerations
-
No Observed KIE: If the KIE is close to 1, it suggests that C-H bond cleavage is not the rate-determining step.[4] The rate may be limited by another step, such as substrate binding or product release.
-
Tunneling: In some cases, especially for hydrogen transfer reactions, KIE values can be unusually large (kH/kD > 10). This can be an indication of quantum mechanical tunneling, where the proton passes through the activation barrier rather than over it.
-
NMR Analysis: For more complex molecules, 2D NMR techniques like HSQC can be used to measure KIEs with high precision, especially when there is signal overlap in 1D spectra.[11][12]
Conclusion
The measurement of kinetic isotope effects using substrates like Chlorobenzene-3,5-D2 is a robust and informative technique for elucidating reaction mechanisms. The protocols and data analysis methods described in this application note provide a solid foundation for researchers to apply this powerful tool in their own work, from fundamental mechanistic studies to the rational design of improved pharmaceuticals. The key to success lies in careful experimental design, precise analytical measurements, and a thorough understanding of the underlying principles.
References
-
Wikipedia. Kinetic isotope effect. [Link]
- Gao, Y., & Liu, D. (2014). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Journal of Analytical & Bioanalytical Techniques, 5(5).
- Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C−H Bond Functionalization.
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]
-
EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]
-
Chemistry LibreTexts. (2022). The E2 Reaction and the Deuterium Isotope Effect. [Link]
-
Baran Lab. (2023). Kinetic Isotope Effect (Péter, 2023). [Link]
-
NIH. (2008). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. [Link]
-
PubMed. (2013). Measuring kinetic isotope effects in enzyme reactions using time-resolved electrospray mass spectrometry. [Link]
-
Journal of the American Chemical Society. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. [Link]
-
NIH. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]
-
Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]
-
MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]
-
IntechOpen. (2021). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. [Link]
-
FDA. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Final Guidance. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. epfl.ch [epfl.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
optimizing reaction conditions for Chlorobenzene-3,5-D2 cross-coupling
Abstract
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-Chloro-3,5-dideuteriobenzene (Chlorobenzene-3,5-D2) as an electrophile. While aryl chlorides traditionally require harsh activation conditions that endanger isotopic fidelity, this protocol leverages Buchwald 4th Generation (G4) Precatalysts to facilitate rapid oxidative addition at mild temperatures. By strictly controlling the catalytic cycle and solvent environment, researchers can achieve high yields (>90%) while maintaining >99% deuterium incorporation (D-inc), preventing the common pitfall of H/D scrambling.
Introduction & Challenge
Deuterated isotopologues are critical tools in ADME/Tox studies to suppress metabolic hotspots (Kinetic Isotope Effect) or serve as internal standards in mass spectrometry. However, coupling Chlorobenzene-3,5-D2 presents a dual challenge:
-
Activation Energy: The C–Cl bond (BDE ~96 kcal/mol) is significantly stronger than C–Br or C–I bonds, often requiring elevated temperatures that promote side reactions.
-
Isotopic Scrambling: Prolonged reaction times or heterogeneous catalysis (e.g., Pd/C) can induce reversible C–H(D) insertion, leading to H/D exchange and loss of the isotopic label.
The Solution: Utilization of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) supported by pre-formed Pd(II) precatalysts. This system ensures immediate generation of the active monoligated Pd(0) species, accelerating the rate-limiting oxidative addition step and bypassing induction periods where scrambling often occurs.
Mechanistic Considerations
To preserve the D2 label, the catalytic cycle must be tightly closed. The primary risk of deuterium loss occurs not during the main cycle, but through off-cycle reversible C–H activation events if the catalyst rests too long in an inactive state.
The "Safe" Catalytic Cycle
-
Ligand Selection: XPhos or SPhos provide the steric bulk necessary to force reductive elimination and the electron density to facilitate oxidative addition into the C–Cl bond.
-
Precatalyst Strategy: Using XPhos Pd G4 prevents the need for in situ reduction of Pd(II) to Pd(0), which often varies in efficiency and can lead to unbound Pd species that catalyze non-specific H/D exchange.
Visualization: Catalytic Pathway & Risk Points
The following diagram illustrates the optimized cycle versus the "danger zone" of H/D exchange.
Figure 1: The catalytic cycle emphasizing the critical oxidative addition step. The "Risk" path represents off-cycle processes that must be avoided by using highly active precatalysts.
Optimization Strategy (DoE)
Do not assume standard Suzuki conditions (Pd(PPh3)4 / Na2CO3) will work efficiently for aryl chlorides. A focused screen is required.[1]
Recommended Screening Matrix:
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Condition C (High Fidelity) |
| Catalyst | XPhos Pd G4 (2 mol%) | SPhos Pd G4 (2 mol%) | RuPhos Pd G4 (2 mol%) |
| Solvent | THF / Water (10:1) | Toluene / Water (4:1) | 1,4-Dioxane (Anhydrous)* |
| Base | K3PO4 (2.0 equiv) | K2CO3 (2.0 equiv) | Cs2CO3 (2.0 equiv) |
| Temp | 60 °C | 80 °C | 100 °C |
*Note: Anhydrous conditions (Condition C) are preferred if the coupling partner is sensitive to hydrolysis, but Suzuki reactions generally benefit from trace water to activate the boronic acid.
Optimization Workflow
Figure 2: Workflow for optimizing reaction conditions to ensure both chemical yield and isotopic purity.
Detailed Protocol: XPhos-Mediated Coupling
Objective: Synthesis of 3,5-dideuterio-4'-methoxybiphenyl. Scale: 1.0 mmol.
Materials
-
Substrate: 1-Chloro-3,5-dideuteriobenzene (1.0 equiv, 115 mg)
-
Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg)
-
Catalyst: XPhos Pd G4 (0.02 equiv, 17 mg)
-
Base: Potassium Phosphate Tribasic (K3PO4), finely ground (2.0 equiv, 424 mg)
-
Solvent: THF (degassed, 4 mL) and Water (degassed, 1 mL)
Procedure
-
Inert Setup: Equip a 20 mL reaction vial with a magnetic stir bar and a PTFE-lined septum cap. Purge the vial with Argon for 5 minutes.
-
Reagent Addition: Add the aryl chloride, boronic acid, K3PO4, and XPhos Pd G4 to the vial. Note: The G4 precatalyst is air-stable and can be weighed on the bench, but rapid transfer to inert atmosphere is best practice.
-
Solvent Introduction: Syringe in the degassed THF and Water.
-
Reaction: Place the vial in a pre-heated aluminum block at 60 °C . Stir vigorously (800 rpm) for 2–4 hours.
-
Checkpoint: Monitor by UPLC-MS at 1 hour. The active G4 catalyst typically reaches completion faster than traditional Pd(PPh3)4 systems.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry the organic layer over MgSO4, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Analytical Validation (Isotopic Fidelity)
Standard NMR is insufficient to detect <5% H/D exchange at the meta position. High-resolution MS is required.
-
Acceptance Criteria:
-
M+0 (Protio): < 0.5%
-
M+1 (D1): < 1.0%
-
M+2 (D2): > 98.5%[2]
-
-
Troubleshooting: If D-loss is observed, switch to anhydrous 1,4-dioxane with Cs2CO3 as the base to eliminate water as a proton source, although this may slow the reaction rate.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides." University of Windsor / MIT. [Link] Key Insight: Establishes the necessity of bulky phosphine ligands for activating C-Cl bonds.
-
Organic Chemistry Portal. "Suzuki Coupling." [Link] Key Insight: General mechanistic overview and solvent compatibility.[3][4]
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." [Link] Key Insight: Practical optimization tips for boronic acid stability and base selection.
Sources
Application Note 402: Site-Specific Deuterium Labeling of Chlorobenzene-3,5-D2
Abstract & Strategic Overview
The synthesis of Chlorobenzene-3,5-D2 presents a classic "directing group conflict" in aromatic chemistry. Chlorobenzene undergoes Electrophilic Aromatic Substitution (EAS) primarily at the ortho and para positions due to the directing effects of the chlorine atom. Consequently, direct deuteration of chlorobenzene yields the 2,4,6-isotopologues, failing to access the meta (3,5) positions.[1][2][3]
To achieve high-fidelity 3,5-regioselectivity , researchers must employ an Indirect Directing Strategy . This Application Note details two validated protocols:
-
The "Trojan Horse" Amine Route (Method A): Utilizes the strong ortho-directing power of an amino group (in 4-chloroaniline) to install deuterium, followed by the reductive removal of the amine.
-
Ir-Catalyzed C-H Activation (Method B): A modern organometallic approach using steric control to selectively functionalize the meta position via borylation, followed by deuterodeboronation.
Method A: The Aniline Deamination Route (Standard Protocol)
This method is the industry standard for scalability and cost-efficiency. It leverages the dominance of the amino group (
Retrosynthetic Logic
-
Target: Chlorobenzene-3,5-D2.[4]
-
Precursor: 4-Chloroaniline.
-
Mechanism: The
group at position 1 directs EAS to positions 2 and 6. Relative to the Chlorine at position 4, these are the 3 and 5 positions. Removing the yields the target.
Experimental Protocol
Step 1: Ortho-Deuteration of 4-Chloroaniline
-
Reagents: 4-Chloroaniline (10.0 g),
(50 mL), (35% in , 5 mL). -
Procedure:
-
Dissolve 4-chloroaniline in
in a pressure tube or sealed heavy-walled flask. -
Add catalytic
to accelerate the keto-enol tautomerism-like exchange mechanism. -
Heat the mixture to 100°C for 24 hours . The acidic medium promotes exchange specifically at the highly activated positions ortho to the amine.
-
Monitor: Extract an aliquot, neutralize, and check via
-NMR. The protons at positions 2 and 6 (doublet, ppm) should disappear, leaving the protons at 3 and 5 (relative to amine) as a singlet. -
Workup: Cool to room temperature. Basify with
to precipitate the free base. Filter and dry.[1][3] -
Product: 4-Chloro-2,6-dideuterioaniline (Yield: >90%).
-
Step 2: Reductive Deamination (Removal of Nitrogen)
-
Reagents: 4-Chloro-2,6-dideuterioaniline (from Step 1),
, , Hypophosphorous acid ( ). -
Procedure:
-
Diazotization: Dissolve the deuterated aniline in
and cool to 0–5°C in an ice bath. Add aqueous dropwise. Maintain temperature below 5°C to prevent decomposition of the diazonium salt. -
Reduction: Once the diazonium salt forms (clear solution), add cold 50% Hypophosphorous acid (
) .-
Note: We use protonated
, not deuterated. The diazonium group is replaced by a hydrogen atom (H) from the acid. This restores the "top" and "bottom" of the ring to H, leaving the D atoms at the meta positions relative to Cl.
-
-
Stir at 0°C for 4 hours , then allow to warm to room temperature overnight. Nitrogen gas evolution indicates reaction progress.
-
Workup: Extract with diethyl ether (
). Wash with brine, dry over , and concentrate. -
Purification: Distillation (bp 131°C) yields pure Chlorobenzene-3,5-D2.
-
Workflow Diagram (Method A)
Figure 1: Step-by-step synthetic workflow for the Aniline Deamination Route.
Method B: Iridium-Catalyzed Meta-C-H Activation (Advanced)
For laboratories equipped for organometallic chemistry, this method avoids the handling of diazonium salts and offers high regioselectivity via steric control.
Mechanism
Iridium catalysts with bulky bipyridine ligands (e.g., dtbpy) activate C-H bonds based on steric accessibility rather than electronic activation. In chlorobenzene, the ortho position is sterically crowded by the Cl atom. The meta position is the most accessible.
Experimental Protocol
Step 1: Meta-Selective Borylation
-
Reagents: Chlorobenzene,
(Bis(pinacolato)diboron), (1.5 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3 mol%). -
Procedure:
-
In a glovebox or under Argon Schlenk line, mix reagents in anhydrous hexane or THF.
-
Heat to 80°C for 16 hours .
-
The catalyst selectively activates the C-H bonds at positions 3 and 5, forming 3,5-bis(pinacolatoboryl)chlorobenzene .
-
Step 2: Deuterodeboronation
-
Reagents: AcOD (Acetic acid-d4) or catalytic Pd(OAc)2 in
. -
Procedure:
-
Treat the crude borylated mixture with AcOD at 80°C .
-
The mechanism involves protonolysis (deuterolysis) of the C-B bond. Since the Boron is at the 3,5 positions, Deuterium is installed exactly at those sites.
-
Purification: Flash chromatography (silica) or distillation.
-
Quality Control & Data Analysis
NMR Validation
The success of the synthesis is validated by the splitting patterns in
| Feature | Non-Labeled Chlorobenzene | Chlorobenzene-3,5-D2 |
| Symmetry | ||
| Proton Count | 5H | 3H |
| Ortho (2,6-H) | Doublet ( | Singlet (Broadened by D-coupling) |
| Meta (3,5-H) | Triplet ( | Silent (Replaced by D) |
| Para (4-H) | Triplet ( | Singlet (or weak triplet due to D coupling) |
Mass Spectrometry (GC-MS)
-
Parent Ion: Look for
(for ) and (for ). -
Shift: The standard mass of Chlorobenzene is 112. A shift of +2 Da confirms D2 incorporation.
QC Logic Diagram
Figure 2: Quality Control decision tree for validating isotopic purity.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Sandmeyer/Deamination protocols).
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390-391. [Link]
-
Tajuddin, H., et al. (2012).[3] Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3, 3505-3511. [Link]
Sources
- 1. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
Application Note: Storage and Handling Protocols for High-Purity Chlorobenzene-3,5-D2
Executive Summary & Scientific Rationale
Chlorobenzene-3,5-D2 (CAS: N/A for specific isotopologue; generic Chlorobenzene CAS: 108-90-7) is a specialized isotopologue used primarily as a mechanistic probe in metabolic stability studies (blocking metabolic "soft spots" at the meta positions) and as a simplified NMR solvent to reduce signal complexity.
Unlike fully deuterated Chlorobenzene-d5, the 3,5-D2 isotopologue possesses a unique vulnerability: Regiospecific Scrambling . While standard deuterated solvents merely require protection from moisture to prevent signal dilution, Chlorobenzene-3,5-D2 requires strict protection from acidic contaminants and Lewis acids. Exposure to these catalysts can facilitate Hydrogen-Deuterium exchange (HDX) or migration, scrambling the deuterium from the meta (3,5) to the ortho/para (2,4,6) positions, thereby invalidating its use as a regioselective probe.
This protocol outlines the "Zero-Acid" handling environment required to maintain both chemical purity and isotopic integrity.
Physicochemical Profile
Data represents standard Chlorobenzene properties, with isotopic adjustments noted.
| Property | Value | Critical Handling Note |
| Chemical Formula | Retains protons at 2, 4, 6 positions. | |
| Boiling Point | 131.7°C | Moderate volatility; susceptible to evaporation concentration.[1] |
| Density | ~1.11 g/mL | Slightly denser than non-deuterated analog ( |
| Flash Point | 28°C (Closed Cup) | Flammable. Ground all transfer equipment. |
| Hygroscopicity | Low (vs. DMSO/MeOH) | Absorbs atmospheric |
| Solvent Class | Aromatic Halocarbon | Incompatible with LDPE, HDPE, PS, and natural rubber. |
Degradation Mechanisms: The "Silent" Killers
To preserve high-purity Chlorobenzene-3,5-D2, researchers must mitigate three specific degradation pathways.
A. Isotopic Scrambling (The 3,5-D2 Specific Risk)
Unlike
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Trigger: Trace acids (HCl from degradation, residual acid on glassware) or Lewis acids (metal ions).
-
Result: Protonation of the ring followed by deuterium loss or migration to ortho/para positions.
-
Prevention: Glassware must be base-washed or silanized. Never use glassware cleaned with Chromic acid unless thoroughly neutralized.
B. Moisture Intrusion
-
Mechanism: Atmospheric water absorption.
-
Result: Appearance of a broad
peak at ~1.5 ppm (variable) in NMR, obscuring analyte signals. -
Prevention: Store under positive pressure Argon/Nitrogen.
C. Photolytic Dechlorination
-
Mechanism: UV-induced homolytic cleavage of the C-Cl bond.
-
Result: Formation of radical species, polymerization, and HCl generation (which triggers Mechanism A).
-
Prevention: Amber glass storage is mandatory.
Storage Protocol: The "Static" Phase
Primary Containment
-
Vessel: Amber borosilicate glass ampoules (flame-sealed) are superior. For active use, use amber crimp-top vials with PTFE-lined silicone septa.
-
Cap Liner: PTFE (Teflon) Only. Do not use polyethylene-lined caps; chlorobenzene will swell the plastic, leaching plasticizers (phthalates) into your sample and contaminating the NMR spectrum.
Environmental Control[2]
-
Temperature: Ambient (15–25°C). Refrigeration is permitted but introduces condensation risks upon opening. If refrigerated, allow the vial to reach room temperature before opening.
-
Secondary Containment: Store vials inside a desiccator containing activated silica gel or
. -
Location: Flammables safety cabinet.
Decision Tree: Storage Logic
Caption: Logical decision path for storage based on usage frequency to minimize isotopic scrambling risks.
Handling Protocol: The "Active" Phase
CRITICAL WARNING: Do not use plastic syringes (PP/PE) or standard rubber plungers. Chlorobenzene extracts oleamide and plasticizers from these materials within seconds, appearing as impurity peaks in NMR (0.8–1.6 ppm region).
Equipment Preparation[3][4]
-
Syringes: Use Gastight® Glass Syringes with PTFE-tipped plungers.
-
Needles: Stainless steel, deflecting tip (septum-piercing).
-
Glassware: Oven-dried at 120°C for >2 hours. Cool in a desiccator. Ensure glassware is acid-free.
Dispensing Workflow (Schlenk Technique)
-
Purge: Flush the syringe with dry
or Ar three times. -
Pressure: Insert a generic needle connected to an inert gas line into the source vial to create positive pressure.
-
Withdraw: Insert the sampling needle. Withdraw liquid slowly to prevent cavitation (bubble formation).
-
Transfer: Inject directly into the destination vessel (e.g., NMR tube containing analyte).
-
Seal: If using an NMR tube, cap immediately. For long-term NMR runs (>12 hours), wrap the cap with PTFE tape, then Parafilm. Note: Parafilm dissolves in chlorobenzene vapors; PTFE tape acts as the solvent barrier.
Workflow Visualization
Caption: Step-by-step inert atmosphere transfer protocol to prevent moisture ingress and plasticizer leaching.
Quality Control & Self-Validation
Before committing valuable biological samples, validate the solvent integrity.
The "Blank" Test
Run a single scan
-
Pass Criteria:
-
Sharp residual proton peaks at 2, 4, 6 positions (approx 7.0–7.4 ppm range, pattern depends on resolution).
-
No peak at ~1.5 ppm (Water).
-
No aliphatic multiplets at 0.8–1.6 ppm (Plasticizers).
-
-
Fail Criteria:
-
Broad peak at >4.5 ppm (indicates HCl/Acidic protons).
-
Loss of integration ratio between 2,4,6 positions (indicates H/D scrambling).
-
References
-
Sigma-Aldrich. Chlorobenzene-d5 Physical Properties and Safety Data. (Note: -d5 properties are chemically identical to -d2 for safety/handling).
-
Cambridge Isotope Laboratories (CIL). NMR Solvent Storage and Handling Information.[2]
-
National Institutes of Health (NIH) / PubChem. Chlorobenzene Safety and Hazards Summary.
-
Fisher Scientific. Chemical Compatibility of Plastics.
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Mechanism (Isotopic Scrambling Context).
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of Chlorobenzene-3,5-
Status: Active Agent: Senior Application Scientist Ticket ID: D2-STABILITY-PROTOCOLS
The Knowledge Base: Mechanics of Exchange
Before troubleshooting, it is critical to understand why deuterium loss occurs. In aromatic systems like Chlorobenzene-3,5-
The two primary vectors for deuterium loss (scrambling) in this specific molecule are:
-
Acid-Catalyzed Electrophilic Aromatic Substitution (EAS):
-
The Trap: Protons (
) from acidic solvents or moisture act as electrophiles. -
The Safety Mechanism: Chlorine is an ortho/para director. In Chlorobenzene-3,5-
, the deuterium atoms are at the meta positions. -
Result: Incoming protons prefer to attack the H-bearing ortho/para carbons, leaving the meta-deuteriums largely untouched under mild conditions. However, superacids or high temperatures can overcome this regioselectivity, forcing
attack at the meta position and leading to D/H exchange.
-
-
Transition Metal Catalysis (The "Silent Killer"):
-
The Trap: Palladium, Platinum, or Iridium catalysts used in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) can facilitate reversible C-H(D) activation.
-
Mechanism: The metal inserts into the C-D bond (Oxidative Addition) and can exchange the D with H from the solvent or ligands before Reductive Elimination restores the bond.
-
Troubleshooting Scenarios (Q&A)
Scenario A: "I'm seeing D-loss after an acidic workup."
User Query:
"I used Chlorobenzene-3,5-
as a starting material. After quenching the reaction with 1M HCl and extracting, the NMR shows only 85% D-incorporation (down from 98%). Did the acid wash wash it off?"
Scientist Response: Diagnosis: Unlikely to be the HCl wash. Chlorobenzene is highly deactivated. 1M HCl at room temperature is insufficient to protonate the ring at the meta position (the only way to lose D). Probable Cause:
-
Lewis Acid Contamination: Did you use
or in the reaction? These catalyze exchange rapidly, even at room temperature. -
Exogenous H-Source: If the reaction involved a hydride donor (e.g.,
, ) or hydrogen gas, exchange might have occurred during the reaction, not the workup.
Resolution Protocol:
-
Immediate Action: Switch to a buffered quench (Ammonium Chloride, pH ~5) to minimize proton availability.
-
Verification: Run a "Blank" experiment. Expose the starting material to the exact workup conditions without the reagents. If D remains, the loss is happening during the reaction chemistry.
Scenario B: "My Suzuki Coupling product has scrambled isotopes."
User Query:
"We coupled Chlorobenzene-3,5-
with a boronic acid using. The product mass spec shows a 'smear' of M-1 and M-2 peaks. What happened?"
Scientist Response: Diagnosis: Metal-Catalyzed C-H Activation (Scrambling). Palladium does not just attack the C-Cl bond. Electron-rich Pd species can reversibly insert into adjacent C-D bonds (agostic interactions), especially if the reaction is slow or overheated.
Resolution Protocol:
-
Ligand Switch: Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos). These facilitate rapid Reductive Elimination, leaving the catalyst less time to "wander" and activate C-D bonds.
-
Temperature Control: Lower the reaction temperature. C-Cl activation (desired) usually has a lower activation energy than meta-C-D activation (undesired).
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) in the coupling. Use aprotic polar solvents (DMF, Dioxane) to starve the system of exchangeable protons.
Visualizing the Risk: The Exchange Pathways
The following diagram maps the energy landscape and risk points for D-exchange in this specific molecule.
Figure 1: Decision pathways for Deuterium loss. Note that acid attack prefers the non-deuterated Ortho/Para positions, offering intrinsic protection, whereas metal catalysis bypasses this selectivity.
Validation Protocol: Quantifying D-Incorporation
Do not rely on Mass Spectrometry alone (it can be misleading due to M+1/M+2 natural isotopes). Quantitative NMR (qNMR) is the gold standard.
Method A: 1H NMR (The "Residual" Method)
Best for measuring high enrichment (>95%).
-
Sample Prep: Dissolve ~10 mg of sample in a solvent with no overlapping peaks (e.g.,
or DMSO- ). -
Internal Standard: Add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition:
-
Set relaxation delay (
) to seconds (to account for long T1 of aromatic protons). -
Acquire 64 scans.
-
-
Analysis: Integrate the meta region (approx 7.2-7.4 ppm, check reference).
-
If 100% deuterated, integral = 0.
-
If integral > 0, calculate %H.
-
Formula:
-
Method B: 2H NMR (The "Direct" Method)
Best for confirming position.
-
Sample Prep: Dissolve in a non-deuterated solvent (e.g.,
) or use a specific probe. -
Lock: Run unlocked or lock on a capillary insert of
. -
Observation: You will see peaks only where D is present.
-
Benefit: Confirms the D is actually at the 3,5-positions and hasn't scrambled to 2,4,6.
Summary of Stability Data
| Condition | Risk Level | Mechanism | Prevention Strategy |
| Storage (Ambient) | Low | None | Store in desiccator; protect from light. |
| Aq. HCl Wash (pH 1) | Low | EAS (Ortho/Para pref) | Keep T < 25°C; minimize contact time. |
| Superacids (TfOH) | High | EAS (Meta attack) | Avoid. Use buffered alternatives. |
| Suzuki Coupling (Pd) | High | C-H Activation | Use bulky ligands; avoid protic solvents. |
| Friedel-Crafts | Critical | Lewis Acid Scrambling | Do not use. Lewis acids catalyze rapid scrambling. |
References
-
Mechanistic Insight into Electrophilic Aromatic Substitution
-
Kinetic Isotope Effects in Aromatic Systems
- Simmons, E. M., & Hartwig, J. F. (2012).
-
(Contextualized via general KIE principles in EAS).
-
Palladium-Catalyzed Deuterium Scrambling
- Janssen, M., et al. (2020). Studies of hydrogen isotope scrambling during the dehalogenation of aromatic chloro-compounds with deuterium gas over palladium catalysts. Journal of Labelled Compounds and Radiopharmaceuticals.
-
NMR Quantification of Deuterium
- Sigma-Aldrich Technical Guides. Applications of Quantitative D-NMR in Analysis of Deuterium Enriched Compounds.
Sources
Technical Guide: Troubleshooting Low Isotopic Enrichment in Chlorobenzene-3,5-D2 Synthesis
Executive Summary
Synthesizing Chlorobenzene-3,5-D2 presents a unique regiochemical challenge. Direct electrophilic deuteration of chlorobenzene yields the ortho/para isomers (2,4,6-D), not the desired meta (3,[1]5) substitution. Therefore, high-fidelity synthesis requires a "blocking and directing" strategy using 4-chloroaniline as the scaffold.[1]
This guide addresses the most common failure mode: low isotopic enrichment (<95% D) .[1] The root causes typically lie in the thermodynamic equilibrium of the H/D exchange step or proton back-exchange during the deamination workup.[1]
Module 1: The Validated Synthetic Pathway
To troubleshoot effectively, we must first establish the correct chemical baseline.[1] The only robust route to high-enrichment 3,5-D2 labeling involves exploiting the activating power of the amino group on a 4-substituted precursor.[1]
The Logic of the Route
-
Scaffold: Start with 4-chloroaniline .[1] The amino group (
) is a strong ortho/para activator.[1] The chloro group ( ) is at the para position, blocking it.[1] -
Exchange: Electrophilic aromatic substitution with
occurs exclusively ortho to the amine (positions 2 and 6 relative to the amine; positions 3 and 5 relative to the chloride).[1] -
Deamination: The amino group is removed via diazotization and reduction (hydrodeamination), leaving the deuterium atoms at the meta positions relative to the remaining chloride.[1]
Workflow Visualization
Figure 1: The "Blocking-Group" strategy for meta-deuteration. The amino group directs D to the correct positions before being excised.
Module 2: Troubleshooting Dashboard
If your mass spec (MS) or NMR data shows low D incorporation, consult the matrix below.
Quantitative Data Summary: Common Failure Modes
| Symptom | Diagnostic Metric | Root Cause | Corrective Action |
| Low D% (<90%) | MS shows significant M+0 and M+1 peaks.[1] | Equilibrium Limitation: Insufficient | Perform 2-3 exchange cycles. Fresh |
| Scrambling | NMR shows D at pos. 2 or 4.[1] | Thermal Migration: Reaction temp >100°C or acidic workup too hot.[1] | Keep exchange reflux mild.[1] Keep diazotization <5°C. |
| Low Yield | Clean NMR, but low mass recovery. | Diazo Decomposition: Incomplete reduction or side reactions (phenol formation).[1] | Ensure excess |
| D-Loss (Back Exchange) | Precursor was >98% D, Product is 80% D. | Acidic Wash Error: Washing product with | Quench deamination with base to pH >7 before aqueous workup.[1] |
Module 3: Detailed Troubleshooting Guides (FAQs)
Q1: I am seeing a mixture of d0, d1, and d2 species after the first exchange step. Why isn't it driving to completion?
Technical Insight: The H/D exchange on aniline is an equilibrium process governed by the ratio of protons to deuterons in the solvent pool.
Protocol Fix:
-
The "Wash" Cycle: Do not expect 98%+ enrichment in one pot. Run the reaction in
. -
Isolation: Isolate the amine free base (neutralize with
or in , extract into DCM, dry). -
Reload: Resubject the isolated semi-deuterated amine to a fresh batch of
. -
Target: Two cycles are usually mandatory to hit >98% D incorporation.
Q2: During the deamination (Step 2), I am losing deuterium. How is this possible?
Technical Insight: The deamination step involves generating a diazonium salt (
Protocol Fix:
-
Temperature Control: The diazotization (addition of
) must happen at 0–5°C . -
Reagent Choice: Use Hypophosphorous acid (
) as the reducing agent.[1] It acts via a radical mechanism which is faster and less prone to inducing electrophilic back-exchange than alcohol-based reductions.[1] -
Quenching: Do not let the reaction sit in the acidic soup after gas evolution ceases. Neutralize immediately.
Q3: Why can't I just deuterate chlorobenzene directly with D2SO4?
Technical Insight: This is a matter of Regiochemical Control .
-
Direct Exchange: Chlorobenzene has a chloro-group (weak deactivator, ortho/para director).[1] Direct exchange would place Deuterium at positions 2, 4, and 6.[1]
-
Target Requirement: You need Deuterium at 3 and 5 (meta).[1]
-
The "Trick": We use the amine to overwhelm the directing effect of the chloride. The amine directs ortho to itself (which is meta to the chloride). Once the D is in place, we delete the amine.[1]
Q4: My NMR shows "scrambling" (D signals appearing at the wrong positions). What went wrong?
Technical Insight: This is usually a sign of the "Acid-Catalyzed Isomerization" (NIH Shift) or simply excessive heating.[1] At high temperatures (>120°C) in strong acid, deuterons can migrate around the ring to the thermodynamically most stable position.[1]
Protocol Fix:
-
Monitor the internal temperature of your reflux in Step 1.[1] Do not exceed the boiling point of the solvent significantly (no pressure vessels unless strictly controlled).[1]
-
Ensure your NMR analysis of the intermediate (the deuterated aniline) is clean before proceeding to deamination.
Module 4: Step-by-Step Protocol (The "Gold Standard")
Step 1: Synthesis of 4-Chloroaniline-2,6-d2[1]
-
Dissolve: 10 mmol 4-chloroaniline in 15 mL
. -
Acidify: Add 1 mL concentrated DCl (or acetyl chloride added slowly to
to generate DCl in situ). -
Reflux: Heat to reflux (approx. 100°C) for 12–24 hours.
-
Cycle: Cool, basify with NaOD/D2O, extract (DCM), dry, and repeat steps 1-3 with fresh D2O .
-
QC: Check H-NMR. You should see the disappearance of the doublet ortho to the amine. The protons meta to the amine (ortho to Cl) should collapse from a doublet to a singlet.
Step 2: Reductive Deamination
-
Diazotize: Dissolve the deuterated aniline in aqueous HCl (or
for max purity). Cool to 0°C. Add (1.1 eq) dropwise.[1] -
Reduce: Add cold 50%
(Hypophosphorous acid, 5 eq) slowly. -
React: Allow to warm to room temperature. Nitrogen gas evolution indicates reaction progress.[1] Stir for 2–4 hours.
-
Workup: Extract with ether/pentane. Wash with dilute NaOH to remove acidic byproducts and any phenols formed.[1]
-
Purify: Distillation or silica plug.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for Sandmeyer and deamination reactions).
-
Best, W. M., & Wege, D. "The preparation of some deuterated benzenes and biphenyls."[1] Australian Journal of Chemistry, 1986, 39(4), 635-645.[1] Link[1]
-
Werstiuk, N. H., & Kadai, T. "Acid-catalyzed hydrogen-deuterium exchange in aromatic compounds."[1] Canadian Journal of Chemistry, 1973, 51(9), 1485.[1] (Mechanistic insights into acid-catalyzed exchange on anilines).
-
Kornblum, N. "The Mechanism of the Hypophosphorous Acid Deamination Reaction."[1] Organic Reactions, 1944.[1] (Foundational text on the radical mechanism of H3PO2 reduction).
Sources
removing water and impurities from Chlorobenzene-3,5-D2 solvents
Topic: Removal of Water and Impurities from Chlorobenzene-3,5-D2 Solvents
Status: Active | Ticket Priority: High (Analytical Integrity)
Introduction
Welcome to the Advanced Solvent Purification Support Center. You are likely working with Chlorobenzene-3,5-D2 , a specialized isotopologue often utilized in mechanistic studies, residual dipolar coupling (RDC) experiments, or as a probe in vibrational spectroscopy. Unlike standard Chlorobenzene-
This guide addresses the removal of the two most common contaminants: trace water (which disrupts H-bonding networks and obscures the 1.0–1.5 ppm region) and acidic residues (often HCl carryover from synthesis).
Part 1: Diagnostic & Identification
Q1: How do I distinguish between water contamination and other impurities in Chlorobenzene-3,5-D2?
A: Identification relies on precise chemical shift analysis. In non-polar aromatic solvents like chlorobenzene, water does not appear at its standard
-
Trace Water: In chlorobenzene, monomeric water appears as a sharp singlet around 1.03 ppm (varies slightly with concentration and temperature).
-
Acidic Impurities (HCl): Often manifest as broad features that drift significantly with concentration or cause broadening of your analyte's exchangeable protons.
-
Grease/Alkanes: Look for multiplets in the 0.8–1.3 ppm range. Unlike water, these do not shift with temperature or concentration changes.
Visual Decision Tree: Impurity Identification
Figure 1: Logic flow for identifying common contaminants in deuterated chlorobenzene solvents.
Part 2: Water Removal Protocols
Q2: What is the most effective method to dry Chlorobenzene-3,5-D2 without causing isotopic scrambling?
A: The "Gold Standard" is Activated 3A Molecular Sieves .
While Calcium Hydride (
Why 3A and not 4A? Chlorobenzene has a kinetic diameter > 5.8 Å.
-
3A Sieves (Pore size ~3 Å): Adsorb water (approx. 2.6 Å) but strictly exclude chlorobenzene molecules. This prevents the solvent from entering the sieve lattice, maximizing the surface area available for water and minimizing solvent retention/waste.
-
4A Sieves: Can technically be used, but 3A is preferred for high-value deuterated solvents to ensure exclusive water uptake.
Protocol: Thermal Activation of Molecular Sieves Unactivated sieves are useless and may actually ADD water to your solvent.
-
Selection: Use bead-form 3A molecular sieves (reduces dust compared to powder).
-
Heating: Heat in a muffle furnace at 200–250°C for at least 12 hours.
-
Vacuum Cooling: Ideally, cool them inside a desiccator under vacuum or in a glovebox antechamber.
-
Storage: Store in a Schlenk flask under Argon/Nitrogen.
Quantitative Comparison of Drying Agents
| Drying Agent | Capacity (% w/w) | Residual Water (ppm) | Compatibility with R-Cl | Notes |
| Mol. Sieves (3A) | 15–20% | < 1 ppm | Excellent | Best for NMR tubes; no filtration needed if beads used. |
| Calcium Hydride | High | < 10 ppm | Good | Requires reflux/distillation; H2 gas evolution. |
| Silica Gel | Moderate | ~20 ppm | Fair | Acidic surface may catalyze H/D exchange. |
| Sodium Metal | High | n/a | DANGEROUS | DO NOT USE. Risk of Wurtz-Fittig coupling (explosion/polymerization). |
Part 3: Removing Acidic Impurities
Q3: My spectrum shows broadening, and sensitive analytes are degrading. How do I remove acidic residues?
A: Chlorobenzene is often synthesized via chlorination, leaving trace HCl. For the 3,5-D2 variant, acidic impurities can also catalyze back-exchange of the deuterium labels over time.
The "Glovebox Filtration" Method:
Do not use aqueous basic washes (e.g.,
-
Prepare a Pipette Column:
-
Take a clean glass Pasteur pipette.
-
Insert a small plug of glass wool.
-
Fill with ~2 cm of Basic Alumina (Activity I) .
-
Note: The alumina must be oven-dried (150°C) beforehand to prevent water introduction.
-
-
Filtration:
-
Pass the Chlorobenzene-3,5-D2 through the alumina plug directly into your storage vessel or NMR tube.
-
The basic sites on the alumina neutralize HCl and trap Lewis acids without reacting with the chlorobenzene ring.
-
Part 4: Storage & Handling
Q4: How should I store the purified solvent to maintain <10 ppm water?
A: Water permeates through standard plastic caps and Parafilm.
-
Short Term (Weeks): Glass vial with a Teflon-lined septum cap, stored in a desiccator containing active desiccant (e.g.,
or Drierite). -
Long Term (Months): J. Young valve NMR tubes or ampoules stored in the dark.
-
Handling: Always sample under an inert atmosphere (N2 or Ar) using a gas-tight syringe. Avoid "bubbling" nitrogen through the solvent, as this can evaporate the expensive deuterated material; instead, use positive pressure displacement.
Workflow: The "Zero-Water" Preparation Cycle
Figure 2: Step-by-step workflow for preparing ultra-dry, acid-free Chlorobenzene-3,5-D2.
References
-
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 43(20), 3966–3968. [Link]
-
Cited for: Efficiency of Molecular Sieves (3A) vs. other drying agents.[4]
-
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]
- Cited for: General protocols on alumina filtr
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- Cited for: Updated benchmarks on molecular sieve activ
Sources
resolving signal overlap in NMR spectra using Chlorobenzene-3,5-D2
Executive Summary
This guide addresses the resolution of overlapping proton (
Module 1: The Mechanism of Action
To effectively troubleshoot, you must understand why this solvent system works. The resolution power stems from two distinct physical phenomena:
Aromatic Solvent-Induced Shift (ASIS)
Unlike isotropic solvents (e.g.,
-
The Effect: When a solute interacts with chlorobenzene, the solvent molecules orient specifically around the solute’s functional groups (dipole-dipole interaction).
-
The Result: Protons located above or below the plane of the solvent’s benzene ring experience shielding (upfield shift), while those in the plane experience deshielding.[2] This differential shifting "stretches" the spectrum, separating peaks that overlap in chloroform.
Spin System Simplification (The 3,5-D2 Advantage)
Standard protonated chlorobenzene produces a complex second-order multiplet (AA'BB'C system) that obscures the 7.1–7.4 ppm region.
-
The 3,5-D2 Solution: By deuterating only the meta-positions (3 and 5), we eliminate the strong ortho-couplings (
and ). -
Resulting Solvent Signal: The remaining protons at positions 2, 4, and 6 form a simplified spin system (typically appearing as sharp features rather than broad multiplets), creating "clean windows" for analyte observation that would otherwise be masked by the solvent's complexity.
Module 2: Experimental Protocol (Solvent Titration)
Objective: Deconvolute overlapping signals by monitoring chemical shift migration (
Workflow Diagram
Figure 1: The Solvent Titration Workflow. This iterative process allows tracking of individual spins as they migrate at different rates due to the ASIS effect.
Detailed Procedure
-
Baseline Scan: Acquire a standard spectrum of your sample (~5-10 mg) in 0.6 mL
. Note the overlapping region.[1][3][4][5] -
Preparation: Dissolve a second sample of equal mass in 0.6 mL Chlorobenzene-3,5-D2 .
-
Titration (The "Mix" Method):
-
Instead of preparing 5 separate tubes, use the In-Tube Titration method to save solvent.
-
Start with the
sample. -
Add 100
of the Chlorobenzene sample to the tube. Shim and acquire.[6] -
Repeat additions (accumulating 20%, 40%, 60% aromatic fraction).
-
-
Analysis: Stack the spectra. Trace the trajectory of the peaks. The signals will likely move at different rates (slopes), revealing the hidden multiplet as they cross or diverge.
Module 3: Technical Data & Reference Values
Use the table below to identify the residual solvent signals of Chlorobenzene-3,5-D2 to ensure they are not mistaken for analyte peaks.
| Parameter | Chlorobenzene-3,5-D2 (Residual) | Chlorobenzene-d5 (Standard) | Chloroform-d ( |
| Residual Signal ( | 7.22 (t), 7.35 (d) * | 7.15 - 7.40 (m) | 7.26 (s) |
| Spin System | Simplified | Complex residual | Singlet |
| Boiling Point | 131 °C | 131 °C | 61 °C |
| Water Peak | ~1.5 ppm | ~1.5 ppm | 1.56 ppm |
| Primary Use | Spectral Simplification / Cost | Standard ASIS | Standard Routine |
*Note: In 3,5-D2, the protons at C2 and C6 (ortho) couple to the proton at C4 (para) with a small J-coupling (~1-2 Hz) and lack the large ortho-coupling to C3/C5, resulting in a distinct doublet/triplet pattern that is easily distinguished from analyte multiplets.
Module 4: Troubleshooting Guide (FAQ)
Q1: The solvent signals are obscuring my analyte. I thought D2 was supposed to help?
Diagnosis: You are likely observing the protons at positions 2, 4, and 6. Unlike
-
Identify the Solvent Peaks: Look for the specific pattern: A triplet at ~7.22 ppm (H4) and a doublet at ~7.35 ppm (H2,6).
-
Shift the Window: If your analyte overlaps exactly with these, change the ratio of
to Chlorobenzene. The analyte peaks will shift (ASIS effect), but the solvent peaks will remain relatively stationary (solvent-solvent effect is smaller).
Q2: My peaks became broader after adding Chlorobenzene.
Diagnosis: This is usually due to viscosity differences or poor shimming, not chemical exchange. Solution:
-
Viscosity: Chlorobenzene is more viscous than chloroform. Increase the relaxation delay (
) by 1-2 seconds. -
Shimming: The change in dielectric constant requires re-tuning the probe and re-shimming (especially Z1 and Z2) after every addition.
Q3: When should I use 3,5-D2 over standard Benzene-d6?
Decision Matrix:
Figure 2: Selection guide for aromatic solvents.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Solvent Effects and Experimental Methods).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Reich, H. J. (2024). Solvent Effects in NMR. University of Wisconsin-Madison, Department of Chemistry.
-
Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. (Discussion on ASIS and anisotropic shielding).
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 6. researchgate.net [researchgate.net]
minimizing back-exchange of deuterium in acidic conditions for Chlorobenzene-3,5-D2
The following technical guide is structured as a specialized support center resource for researchers handling Chlorobenzene-3,5-D2 . It prioritizes mechanistic understanding of Electrophilic Aromatic Substitution (EAS) to prevent isotopic washout.
Topic: Minimizing Deuterium Back-Exchange (Washout) in Acidic Media Document ID: TS-D2-CLBZ-001 Status: Active Target Audience: Medicinal Chemists, Process Development Scientists
Core Technical Insight: The "Meta-Armor" Effect
Before troubleshooting, it is critical to understand why your molecule behaves the way it does.
The Stability Paradox: Chlorine is an ortho/para director for Electrophilic Aromatic Substitution (EAS).
-
Incoming Protons (
) preferentially attack the ortho (2,6) and para (4) positions. -
Your Deuteriums (
) are located at the meta (3,5) positions.[1]
Implication: Your specific isotopologue, Chlorobenzene-3,5-D2, possesses a kinetic barrier against back-exchange. The transition state required to protonate the meta position (to remove D) is significantly higher in energy than protonating the ortho/para positions. However, under sufficiently acidic conditions or elevated temperatures, this barrier is overcome, leading to irreversible loss of isotopic purity.
Mechanistic Visualization: The Washout Pathway
The following diagram illustrates the mechanism of acid-catalyzed back-exchange (washout) and the resonance destabilization that protects the meta position.
Figure 1: Mechanistic pathway showing that while ortho-attack is kinetically favored (leading to no net change), meta-attack (leading to D-loss) requires overcoming a higher energy barrier due to lack of resonance stabilization.
Experimental Protocols: Minimizing Washout
Protocol A: The "Cold Quench" (Standard Acidic Workup)
If your synthesis requires an acidic quench (e.g., after a Grignard or Lithium reaction), follow this strictly to prevent thermodynamic equilibration.
Prerequisites:
-
Crushed Ice (made from distilled water)
-
Solvent: Diethyl Ether or MTBE (pre-cooled to 0°C)
-
Acid: Dilute HCl (1M) or
(saturated)
| Step | Action | Scientific Rationale |
| 1 | Cryogenic Control | Cool the reaction mixture to -78°C (or lowest feasible T) before quenching. |
| 2 | Phase Separation | Add pre-cooled organic solvent before the acid. |
| 3 | Rapid Protonation | Add the acidic quench dropwise with vigorous stirring. |
| 4 | Immediate Extraction | Stop stirring immediately after addition. Separate layers within <60 seconds . |
| 5 | Neutralization | Wash organic layer immediately with sat. |
Protocol B: The "Isotopic Fortress" (Deuterated Media)
Use this protocol if the molecule must remain in acidic conditions for >5 minutes.
-
Substitute Reagents: Replace
with or with (in ). -
Solvent System: Use
or as co-solvents. -
Rationale: By flooding the equilibrium with
, the forward and reverse reactions both install Deuterium.- (Net Effect: Zero Change).
Troubleshooting & FAQs
Q1: I observed a 15% loss of Deuterium after leaving my sample in CDCl3 overnight. Why?
Diagnosis: Acidic impurities in Chloroform.
Mechanism: Chloroform (
-
Filter
through a small plug of basic alumina before use. -
Store the sample over silver foil or potassium carbonate (
). -
Immediate Fix: Re-run the NMR in Acetone-
or DMSO- (non-acidic solvents) to confirm if the loss is real or an artifact of the tube environment.
Q2: Can I use LC-MS with 0.1% Formic Acid for analysis?
Diagnosis: On-column exchange risk. Risk Level: Low to Moderate. Analysis: While the residence time in the column is short, the high temperature of the ESI source and the acidic mobile phase can induce "in-source" back-exchange. Recommendation:
-
Test: Run a "flow injection" analysis without the column at different cone voltages.
-
Modify: Use Ammonium Acetate (
) instead of Formic Acid/TFA if possible. If acid is required for ionization, keep the column oven at ambient temperature ( ) rather than .
Q3: My synthesis involves a nitration step ( ). Will the D-labels survive?
Diagnosis: High Risk Scenario. Scientific Reality: Nitration conditions are the exact conditions used to measure H/D exchange rates. The sigma-complex intermediate is fully formed. Strategy:
-
You cannot use protic acids here. You must use Deuterated Sulfuric Acid (
) and anhydrous Nitric Acid. -
Alternatively, perform the nitration before the deuteration step (e.g., nitrate 3,5-dichloroaniline, then Sandmeyer to Cl, then deaminate? No, that strategy fails).
-
Correct Path: Nitrate a precursor where the 3,5 positions are blocked or use a mild nitrating agent like Nitronium Tetrafluoroborate (
) in an aprotic solvent (Acetonitrile) to avoid a sea of protons.
Q4: How do I calculate the "Safe Exposure Time" in acid?
Calculation:
There is no universal constant, but you can estimate relative risk using the Partial Rate Factor (
- (relative to Benzene = 1)
- (Extremely low)
Because
Quantitative Data: Stability Thresholds
| Condition | Temp (°C) | Time | Estimated D-Loss (Meta) | Risk Status |
| 1M HCl / H2O | 0 | 1 hr | < 0.1% | 🟢 Safe |
| 1M HCl / H2O | 25 | 24 hrs | 1 - 5% | 🟡 Monitor |
| TFA (Neat) | 25 | 1 hr | < 1% | 🟢 Safe |
| TFA (Neat) | 60 | 4 hrs | 10 - 25% | 🔴 Critical |
| H2SO4 (Conc.) | 25 | 10 min | > 50% | ⚫ Fatal |
| LC-MS (0.1% FA) | 40 | 10 min | < 0.5% | 🟢 Safe |
References
-
Vertex Pharmaceuticals. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. PubMed. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. [Link]
-
Sajiki, H., et al. (2005).[1] Efficient H-D Exchange of Aromatic Compounds. ResearchGate. [Link]
-
Cerilliant/Waters Corp. (2011).[2] Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. [Link]
-
Guthrie, J.P. (2021).[3] Deuterium Isotope Effects on Acid-Base Equilibrium. MDPI. [Link]
Sources
purification techniques for isolating Chlorobenzene-3,5-D2 from isomers
The following guide serves as a specialized technical support resource for researchers isolating Chlorobenzene-3,5-D2 (1-chloro-3,5-dideuterobenzene). It addresses the specific challenges of separating this target from its regioisomers (e.g., 2,4-D2) and isotopologues (e.g., D1, D3).
Current Status: Online | Specialist: Senior Application Scientist Subject: Isolation of Chlorobenzene-3,5-D2 from Isomeric Mixtures[1]
Core Troubleshooting & Decision Matrix
Q1: I am attempting fractional distillation, but the isomer ratio remains unchanged. Why is this failing?
Diagnosis: You are likely encountering the limitations of physical property convergence. Technical Insight: The boiling point difference between deuterated regioisomers (e.g., 3,5-D2 vs. 2,4-D2) is typically <0.5 °C . Standard fractional distillation, even with high theoretical plate counts (e.g., Spinning Band Distillation), relies on vapor pressure differences that are virtually non-existent between these isomers.
-
Isotopologues (D1 vs D2): Exhibit a slight "Inverse Isotope Effect" where deuterated species may boil slightly lower, but separation requires hundreds of theoretical plates.
-
Regioisomers (Positional): Have identical molecular weights and nearly identical polarities.
Corrective Action: Stop distillation for isomer separation. Switch to Preparative Gas Chromatography (Prep-GC) or High-Performance Liquid Chromatography (HPLC) using shape-selective stationary phases. Distillation should only be used for bulk solvent removal or separating the target from non-volatiles.
Q2: Which chromatographic technique is superior for this separation: Prep-GC or HPLC?
Recommendation: Preparative GC is the gold standard for volatile aromatics like chlorobenzene.
Comparative Analysis:
| Feature | Preparative GC | Preparative HPLC |
| Separation Mechanism | Volatility + Polarity/Shape | Solvophobic Interactions + Shape |
| Isomer Resolution | High (esp.[1] with Ionic Liquid phases) | Moderate (requires PGC columns) |
| Throughput | Lower (mg to grams per run) | Higher (grams per run) |
| Solvent Removal | None required (Gas phase) | Difficult (Requires evaporation) |
| Risk of Scrambling | Low (Inert carrier gas) | Low (if neutral pH) |
Protocol: Use Prep-GC for purity >98%. Use HPLC only if the scale is >100g and you have access to Porous Graphitic Carbon (PGC) columns.
Detailed Experimental Protocols
Protocol A: Preparative GC for Isomer Separation
This method exploits the Chromatographic Isotope Effect and subtle shape differences between the 3,5-substituted target and asymmetric impurities (e.g., 2,4-D2).
Equipment: GC-FID with Preparative Fraction Collector. Stationary Phase Selection:
-
Primary Choice: Ionic Liquid Phase (e.g., SLB-IL111 or equivalent). These phases possess extremely high polarity and unique solvation mechanisms that interact differently with the electron density of deuterated positions [1].
-
Secondary Choice: Cyclodextrin-based (e.g.,
-DEX). These separate based on the hydrodynamic volume and shape of the isomer.
Method Parameters:
| Parameter | Setting | Rationale |
| Carrier Gas | Hydrogen (H₂) | Flatter Van Deemter curve allows higher flow rates without losing resolution.[1] |
| Flow Mode | Constant Flow (1.5 - 2.0 mL/min) | Maintains separation efficiency across the run.[1] |
| Oven Program | Isothermal (Low T, e.g., 70-80°C) | Maximizes the retention factor ( |
| Injection | Split (Ratio 10:1 to 50:1) | Prevent column overload which causes peak fronting and isomer co-elution.[1] |
Troubleshooting Co-elution: If 3,5-D2 and 2,4-D2 co-elute:
-
Lower the temperature by 10°C.
-
Switch Carrier Gas to Helium (lower diffusivity can sometimes sharpen peaks for heavy isotopes).
Protocol B: Structure Confirmation via qNMR
Do not rely solely on GC-MS, as regioisomers produce identical mass fragments. You must use 1H NMR to verify the substitution pattern based on coupling constants (
Target Molecule: 1-Chloro-3,5-dideuterobenzene
-
Protons remaining: Positions 2, 4, 6.
-
Symmetry: The molecule has a plane of symmetry passing through C1 and C4.
-
H2 & H6: Chemically equivalent.
-
H4: Unique.
-
Expected Signals:
-
H4 (Para to Cl): Appears as a Triplet (or broad singlet) due to meta-coupling with H2/H6 (
Hz). -
H2/H6 (Ortho to Cl): Appears as a Doublet due to meta-coupling with H4 (
Hz).
Contaminant (2,4-D2 Isomer):
-
Protons remaining: 3, 5, 6.
-
H5 & H6: Will show strong Ortho-coupling (
Hz). -
Diagnostic: If you see any coupling
Hz, you have significant regio-contamination (likely 2,4- or 2,3-isomers).
Visual Workflows
Workflow 1: Purification Decision Tree
This logic gate helps determine the correct purification path based on the type of impurity detected.
Figure 1: Decision matrix for selecting the purification method based on impurity profile.
Workflow 2: NMR Validation Logic
Visualizing the coupling patterns to distinguish the target 3,5-D2 from the common 2,4-D2 impurity.
Figure 2: NMR diagnostic logic. The presence of Ortho-coupling (approx. 8Hz) indicates failure.
FAQ: Common Issues
Q: My GC trace shows a single peak, but Mass Spec shows a mix of D1, D2, and D3. What is happening? A: This is "Co-elution." Standard non-polar columns (like DB-5 or DB-1) often cannot resolve isotopologues because the deuterium substitution causes minimal change in lipophilicity.
-
Fix: Switch to a column with high shape selectivity or specific electronic interactions, such as an Ionic Liquid (SLB-IL111) or Porous Polymer (Rt-Q-BOND) . The "Inverse Isotope Effect" (deuterated eluting earlier) is more pronounced on these phases [2].
Q: Can I use chemical derivatization to separate the isomers? A: Generally, no. Chlorobenzene is chemically inert to mild derivatization. Electrophilic substitution (e.g., nitration) to change physical properties will likely yield a mixture of isomers itself, complicating the problem further. Direct physical separation (Prep-GC) is safer.
Q: Is there a risk of H/D exchange (scrambling) during purification? A: Yes, if acidic sites are present.
-
Risk Factor: Silica gel or Alumina in column chromatography can be slightly acidic.
-
Prevention: Use neutralized stationary phases. For GC, ensure the liner is deactivated and free of active sites. Avoid high temperatures (>250°C) which might promote catalytic exchange if metal impurities are present.
References
-
Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Underlying Mechanisms of Chromatographic H/D Isotope Effects. Source: National Institutes of Health (NIH) / PMC URL:[Link] (Note: Link directs to relevant PMC context for isotope effects in GC).
-
Chlorobenzene Properties and Data. Source: Wikipedia / Chemical Data URL:[Link]
Sources
addressing mass spectral interference when using Chlorobenzene-3,5-D2
Technical Support Center: Mass Spectrometry Division Subject: Troubleshooting Mass Spectral Interference in Chlorobenzene-3,5-D2 Applications Reference ID: TSC-CB-D2-INT-01
Executive Summary
You are encountering a critical specificity challenge common in high-precision quantitation: Isobaric Interference due to Chlorine Isotope Clustering.
While Chlorobenzene-d5 (
This guide provides the diagnostic steps to confirm this interference and the protocol adjustments required to resolve it without abandoning your specific deuterated standard.
Module 1: The Mechanism of Interference
To solve the problem, we must first map the spectral conflict. Mass spectrometry does not see "average" atomic weights; it sees specific isotopic combinations.
The "Twin Peak" Trap
Chlorine possesses a distinct 3:1 natural abundance ratio of
| Compound | Formula | Isotope | m/z (Mass-to-Charge) | Relative Abundance | Role in Analysis |
| Native Chlorobenzene | M | 112 | 100% | Analyte Quant Ion | |
| Native Chlorobenzene | M+2 | 114 | ~32% | The Interferent | |
| Chlorobenzene-3,5-d2 | M | 114 | 100% | IS Quant Ion | |
| Chlorobenzene-3,5-d2 | M+2 | 116 | ~32% | IS Qualifier |
The Conflict: When you quantify Chlorobenzene-3,5-d2 using its primary ion (m/z 114 ), you are simultaneously measuring the M+2 isotope of the native Chlorobenzene.
-
Result: As the concentration of your native analyte increases, the signal for your Internal Standard (IS) artificially increases.
-
Symptom: Your calibration curve will show "drooping" or non-linearity at high concentrations because the denominator (IS Area) in your response factor calculation is inflating.
Visualizing the Interference Pathway
Figure 1: Logic flow demonstrating how the native analyte's natural isotope bleeds into the Internal Standard's quantitation channel.
Module 2: Diagnostic & Troubleshooting (FAQs)
Q1: How do I confirm this interference is affecting my data?
A: Perform the "Zero-IS Challenge."
-
Prepare a high-concentration standard of Native Chlorobenzene (e.g., 200 ppm).
-
Do not add the Internal Standard (Chlorobenzene-3,5-d2).
-
Inject this sample and monitor m/z 114 .
-
Result: If you see a significant peak at m/z 114 at the retention time of Chlorobenzene, you have confirmed that the native analyte contributes to the IS signal.
Q2: My calibration curve flattens at the top. Is this the cause?
A: Yes. The standard calculation for Internal Standard calibration is:
Q3: Can I just increase the chromatographic resolution?
A: Only if you can baseline-separate the d0 (native) and d2 isotopes.
-
The Challenge: Deuterium substitution (
) slightly shortens retention time on non-polar columns (e.g., DB-5MS, Rtx-VMS) due to the "Inverse Isotope Effect." However, for a d2 substitution, this shift is often < 2 seconds , leading to co-elution. -
The Test: Zoom in on your peak. If the d2 and d0 peaks overlap by more than 10%, MS resolution (Unit Mass) cannot distinguish them.
Module 3: Protocol Solutions
If you are mandated to use Chlorobenzene-3,5-d2, you must implement one of the following protocols to restore data integrity.
Protocol A: The "Quant Ion Shift" (Recommended)
Since m/z 114 is compromised, you must switch the quantitation ion for the Internal Standard to one that the native analyte does not produce.
-
Change IS Quant Ion to m/z 116.
-
Why: m/z 116 corresponds to the
isotope of the d2-standard ( ). -
Benefit: Native Chlorobenzene (
) has mass 112 and 114. It does not produce a significant 116 ion (unless concentration is extreme, generating a tiny satellite, which is negligible).
-
-
Adjust Dwell Times (SIM Mode):
-
Since m/z 116 is only ~32% as abundant as m/z 114, you lose sensitivity.
-
Action: Increase the dwell time for m/z 116 by 3x (e.g., from 25ms to 75ms) to recover signal-to-noise ratio (SNR).
-
Protocol B: The "Chromatographic Rescue"
If you must use m/z 114 (e.g., due to sensitivity limits), you must separate the d0 and d2 peaks chromatographically.
-
Column Selection: Switch to a column with higher selectivity for aromatic isomers.
-
Standard: 5% Phenyl (DB-5). Separation: Poor.
-
Upgrade:Wax Column (PEG) or High-Phenyl (Rtx-50, DB-1701) .
-
-
Temperature Program:
-
Induce a "hard hold" at the elution temperature of Chlorobenzene (
boiling point). -
Example Ramp:
(hold 2 min) /min to /min to (The slow ramp maximizes the slight retention difference between H and D forms).
-
Protocol C: Chemical Integrity Check (H/D Exchange)
Sometimes, the interference isn't spectral—it's chemical. Deuterium on the aromatic ring is generally stable, but active sites in the inlet can cause scrambling.
-
Symptom: You see a peak at m/z 113 (d1) or m/z 112 (d0) appearing in your pure IS standard injection.
-
Fix:
-
Replace the inlet liner with a deactivated, wool-free liner.
-
Trim 10cm from the head of the GC column (guard column recommended).
-
Lower the inlet temperature. High temps (
) on active metal surfaces can catalyze H/D exchange.
-
Decision Matrix: Selecting the Right Fix
Figure 2: Workflow for determining the correct corrective action based on laboratory requirements.
References
-
US EPA. (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[2] Link
-
NIST Mass Spectrometry Data Center. (2023). Chlorobenzene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[3] Link
-
Restek Corporation. (2022). Optimizing Volatile Organic Compound Analysis: Internal Standard Selection. Technical Guide. Link
-
Sigma-Aldrich. (2024). Chlorobenzene-d5 vs d2: Isotopic Purity and Application Notes. Link
Sources
Validation & Comparative
A Comparative Analysis of NMR Spectra: Chlorobenzene-3,5-D2 vs. Chlorobenzene-d5
A Senior Application Scientist's Guide to Understanding Deuterium Isotope Effects in Aromatic Systems
In the realm of nuclear magnetic resonance (NMR) spectroscopy, the strategic substitution of hydrogen with its heavier isotope, deuterium, serves as a powerful tool for structural elucidation and mechanistic studies. This guide provides an in-depth comparison of the NMR spectra of two deuterated analogues of chlorobenzene: chlorobenzene-3,5-d2 and the perdeuterated chlorobenzene-d5. By examining the subtle yet significant differences in their ¹H, ¹³C, and ²H NMR spectra, we can gain valuable insights into the principles of isotope effects and their practical applications in chemical research.
The Foundation: Understanding Deuterium's Influence in NMR
Deuterium (²H or D) possesses a nuclear spin of 1, unlike the spin-1/2 of protium (¹H). This fundamental difference has profound consequences on the NMR experiment. In ¹H NMR, the replacement of a proton with a deuteron effectively removes that signal from the spectrum, simplifying complex spin systems and aiding in signal assignment.[1] Furthermore, the coupling between deuterium and neighboring protons (H-D coupling) is significantly smaller than proton-proton (H-H) coupling, often leading to sharper signals for the remaining protons.
In ¹³C NMR, the substitution of an attached proton with a deuteron results in a characteristic triplet multiplicity for the carbon signal (due to coupling with the spin-1 deuteron) and a slight upfield shift, known as a one-bond isotope effect.[2] This effect can be transmitted through multiple bonds, providing further structural information.
Deuterium NMR (²H NMR) directly probes the deuterated positions in a molecule. While the chemical shift range is similar to that of ¹H NMR, the signals are generally broader due to quadrupolar relaxation. Nevertheless, ²H NMR is an invaluable technique for confirming the location and extent of deuteration.
Visualizing the Isotopologues
To better understand the comparisons that follow, let's visualize the structures of the two molecules.
Caption: Molecular structures of Chlorobenzene-3,5-D2 and Chlorobenzene-d5.
¹H NMR Spectral Comparison
The most dramatic differences between the two isotopologues are observed in their ¹H NMR spectra.
Chlorobenzene-3,5-D2:
In this molecule, the protons at the meta positions (C3 and C5) have been replaced by deuterium. This leaves three remaining protons: two ortho to the chlorine (H2 and H6) and one para (H4). The resulting spectrum is significantly simplified compared to unlabeled chlorobenzene.
-
H2 and H6 (ortho): These two protons are chemically equivalent. They are coupled to the para proton (H4) with a small meta coupling constant (Jmeta), typically around 2-3 Hz. This will result in a doublet.
-
H4 (para): This proton is coupled to the two ortho protons (H2 and H6) with the same meta coupling constant. According to the n+1 rule, this signal will appear as a triplet.
The integration of the ortho doublet to the para triplet will be in a 2:1 ratio.
Chlorobenzene-d5:
As a perdeuterated solvent, the ¹H NMR spectrum of chlorobenzene-d5 ideally should show no signals. However, deuteration is never 100% complete, and residual protons are always present.[3] The spectrum, therefore, displays signals from the small population of chlorobenzene molecules containing one or more protons. The most abundant of these will be molecules with a single proton (C₆D₄HCl). These residual protons can exist in three different chemical environments: ortho, meta, or para to the chlorine atom.[3]
-
Residual ortho-proton: This will appear as a multiplet due to small couplings to the neighboring deuterons.
-
Residual meta-proton: This will also be a multiplet.
-
Residual para-proton: This will appear as a multiplet.
The chemical shifts of these residual protons are very similar to those in unlabeled chlorobenzene, but the signals are significantly less intense and often appear as complex multiplets due to unresolved couplings to deuterium.[3]
Table 1: Comparison of Expected ¹H NMR Spectral Data
| Compound | Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Chlorobenzene-3,5-D2 | ortho (H2, H6) | ~7.3-7.4 | Doublet |
| para (H4) | ~7.2-7.3 | Triplet | |
| Chlorobenzene-d5 | Residual ortho | ~7.28 | Multiplet |
| Residual meta | ~7.23 | Multiplet | |
| Residual para | ~7.16 | Multiplet |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR Spectral Comparison
The differences in the ¹³C NMR spectra are more subtle and are primarily due to isotope effects on chemical shifts and changes in multiplicity for the deuterated carbons.
Chlorobenzene-3,5-D2:
-
C1 (ipso): This carbon is bonded to chlorine. Its chemical shift will be similar to that in unlabeled chlorobenzene, though it may experience a small long-range isotope effect from the deuterons at C3 and C5.
-
C2 and C6 (ortho): These carbons are bonded to protons and will appear as doublets in a proton-coupled spectrum. They will experience a two-bond isotope effect from the deuterons at C3 and C5, respectively, causing a slight upfield shift compared to unlabeled chlorobenzene.
-
C3 and C5 (meta): These carbons are directly bonded to deuterium. In a proton-decoupled spectrum, these signals will appear as triplets due to ¹JCD coupling and will be shifted slightly upfield due to the one-bond isotope effect.[2]
-
C4 (para): This carbon is bonded to a proton and will appear as a doublet in a proton-coupled spectrum. It will experience a two-bond isotope effect from the deuterons at C3 and C5, resulting in a small upfield shift.
Chlorobenzene-d5:
In the ¹³C NMR spectrum of chlorobenzene-d5, all carbons directly attached to deuterium will exhibit triplet multiplicity and an upfield isotope shift.[4]
-
C1 (ipso): This carbon will show a small upfield shift due to the cumulative two-bond isotope effects from the deuterons at C2 and C6.
-
C2, C3, C4, C5, C6: All these carbons are bonded to deuterium and will appear as triplets with characteristic ¹JCD coupling constants. They will all be shifted upfield relative to their counterparts in unlabeled chlorobenzene.
Table 2: Comparison of Expected ¹³C NMR Spectral Data
| Compound | Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Proton Decoupled) |
| Chlorobenzene-3,5-D2 | C1 (ipso) | ~134 | Singlet |
| C2, C6 (ortho) | ~129 | Singlet | |
| C3, C5 (meta) | ~130 (shifted upfield) | Triplet | |
| C4 (para) | ~127 | Singlet | |
| Chlorobenzene-d5 | C1 (ipso) | ~134 (shifted upfield) | Singlet |
| C2, C6 (ortho) | ~129 (shifted upfield) | Triplet | |
| C3, C5 (meta) | ~130 (shifted upfield) | Triplet | |
| C4 (para) | ~127 (shifted upfield) | Triplet |
Note: Chemical shifts are based on unlabeled chlorobenzene and the expected direction of isotope shifts.[5]
²H NMR Spectral Comparison
The ²H NMR spectrum provides direct evidence of the deuterated positions.
Chlorobenzene-3,5-D2:
The ²H NMR spectrum will show a single signal corresponding to the two equivalent deuterons at the meta positions (D3 and D5).
Chlorobenzene-d5:
The ²H NMR spectrum will be more complex, showing three distinct signals for the deuterons in the ortho, meta, and para positions. The integration of these signals will be in a 2:2:1 ratio, respectively.
Table 3: Comparison of Expected ²H NMR Spectral Data
| Compound | Deuteron Position | Expected Number of Signals |
| Chlorobenzene-3,5-D2 | meta (D3, D5) | 1 |
| Chlorobenzene-d5 | ortho (D2, D6), meta (D3, D5), para (D4) | 3 |
Experimental Protocol: Acquiring High-Quality NMR Spectra of Deuterated Chlorobenzenes
To obtain reliable and high-resolution NMR spectra of these compounds, the following experimental protocol is recommended.
Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.
Causality Behind Experimental Choices:
-
Choice of Solvent: A deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for its good solvating power for aromatic compounds and its single residual proton peak that can be used for referencing.
-
Filtering: This step is essential to remove any particulate matter that can degrade the magnetic field homogeneity and lead to broadened spectral lines.
-
Locking and Shimming: The deuterium signal of the solvent is used by the spectrometer to maintain a stable magnetic field (locking). Shimming adjusts the magnetic field to make it as homogeneous as possible across the sample, which is critical for obtaining sharp, well-resolved signals.
-
Tuning and Matching: This ensures efficient transfer of radiofrequency power to the sample and detection of the NMR signal, maximizing the signal-to-noise ratio.
Conclusion
The comparison of the NMR spectra of chlorobenzene-3,5-d2 and chlorobenzene-d5 provides a clear and practical illustration of the profound effects of isotopic substitution in NMR spectroscopy. The selective deuteration in chlorobenzene-3,5-d2 leads to a significant simplification of the ¹H NMR spectrum, allowing for straightforward analysis of coupling patterns. In contrast, the ¹H NMR of chlorobenzene-d5 is dominated by the signals of residual protons, which, while useful for confirming the solvent identity, are of limited structural utility for the main isotopologue.
In ¹³C NMR, the one-bond and multi-bond isotope effects provide valuable information about the connectivity and electronic environment of the carbon atoms. The characteristic triplet multiplicity of deuterated carbons is a key diagnostic feature. Finally, ²H NMR offers a direct and unambiguous method for determining the sites and relative amounts of deuterium incorporation.
By understanding these principles and employing rigorous experimental techniques, researchers can effectively utilize deuterated compounds to unravel complex molecular structures and dynamics.
References
-
Eurisotop. NMR Solvent data chart. [Link]
-
Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. [Link]
-
Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr. [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
University of Ottawa NMR Facility Blog. Measuring 2H NMR Spectra. [Link]
-
PubMed. Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation. [Link]
-
ResearchGate. 1 H NMR spectra (chlorobenzene-d 5 , 298 K) of (a) a mixture of Al +... [Link]
-
RSC Publishing. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
-
MDPI. The Separation of Chlorobenzene Compounds from Environmental Water Using a Magnetic Molecularly Imprinted Chitosan Membrane. [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of "Perdeuterated" Solvents. [Link]
-
BMRB. bmse001030 Chlorobenzene at BMRB. [Link]
-
PMC. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. [Link]
-
NMRS.io. 13C | chlorobenzene-d5 | NMR Chemical Shifts. [Link]
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- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Validating the Isotopic Purity of Chlorobenzene-3,5-D2 using Mass Spectrometry
This guide provides an in-depth, technically-grounded comparison of methodologies for validating the isotopic purity of Chlorobenzene-3,5-D2, a common deuterated aromatic compound. We will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely accessible technique, providing not just a protocol, but the scientific rationale behind each step.
Part 1: The Mass Spectrometric Approach: A Logical Choice
Mass spectrometry is the definitive technique for isotopic analysis because it directly measures the mass-to-charge ratio (m/z) of ions, allowing for the clear differentiation of molecules based on their isotopic composition.[1] For a volatile, thermally stable compound like Chlorobenzene-3,5-D2, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited.[2] The gas chromatograph provides excellent separation of the analyte from any potential impurities, ensuring that the mass spectrum is clean and representative of the compound of interest.
The choice of ionization method is critical. We employ Electron Ionization (EI), a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule.[3] This process is highly reproducible and induces extensive fragmentation. While this might seem counterintuitive when trying to preserve the molecular ion, the resulting fragmentation pattern is a unique chemical fingerprint that confirms the molecule's identity.[4] More importantly, it allows us to assess the isotopic composition not only of the intact molecule but also of its constituent fragments, providing a multi-layered validation of the labeling.
Part 2: Experimental Protocol: A Self-Validating GC-MS Workflow
The following protocol is designed to be a self-validating system. By first analyzing an unlabeled "natural abundance" chlorobenzene standard, we establish a baseline for retention time and fragmentation, against which the deuterated analogue is compared.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Unlabeled Standard: Prepare a 100 µg/mL solution of analytical grade chlorobenzene in dichloromethane.
-
Chlorobenzene-3,5-D2 Sample: Prepare a 100 µg/mL solution of the Chlorobenzene-3,5-D2 test sample in dichloromethane.
-
-
Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD).
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating aromatic compounds.
-
Injector:
-
Mode: Split (e.g., 50:1 ratio) to avoid overloading the detector.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 2 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Mass Range: m/z 40-200. This range comfortably covers the molecular ions and all significant fragments.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Analysis Sequence:
-
Inject a solvent blank (dichloromethane) to ensure system cleanliness.
-
Inject the unlabeled chlorobenzene standard to determine its retention time and mass spectrum.
-
Inject the Chlorobenzene-3,5-D2 sample.
-
Part 3: Data Interpretation and Isotopic Purity Calculation
The core of the validation lies in the detailed analysis of the resulting mass spectra.
Anticipated Mass Spectra
-
Unlabeled Chlorobenzene (C₆H₅Cl): The key diagnostic feature is the molecular ion (M⁺) cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two peaks:
-
m/z 112: The molecular ion containing ³⁵Cl, [C₆H₅³⁵Cl]⁺.
-
m/z 114: The M+2 ion containing ³⁷Cl, [C₆H₅³⁷Cl]⁺. The intensity ratio of these peaks will be approximately 3:1.[5][6] The primary fragment ion appears at m/z 77 , corresponding to the loss of the chlorine atom to form the phenyl cation, [C₆H₅]⁺.[7]
-
-
Chlorobenzene-3,5-D2 (C₆H₃D₂Cl): For a pure sample, the entire molecular ion cluster will be shifted by +2 mass units due to the two deuterium atoms.
-
m/z 114: The molecular ion containing ³⁵Cl, [C₆H₃D₂³⁵Cl]⁺.
-
m/z 116: The M+2 ion containing ³⁷Cl, [C₆H₃D₂³⁷Cl]⁺. The ~3:1 isotopic signature of chlorine will be preserved. The corresponding primary fragment will now be at m/z 79 , representing the deuterated phenyl cation, [C₆H₃D₂]⁺.
-
Visualizing the Fragmentation Pathway
The dominant fragmentation pathway in Electron Ionization for both labeled and unlabeled chlorobenzene is the loss of the chlorine radical.
Caption: EI Fragmentation of Chlorobenzene-3,5-D2.
Calculating Isotopic Purity
Isotopic purity (also referred to as isotopic enrichment) is the percentage of the compound that is enriched with the specific stable isotope.[8] A precise calculation involves comparing the integrated peak areas from the extracted ion chromatograms (EICs) for the molecular ions of the labeled and unlabeled species.[9][10]
-
Identify Key Ions:
-
Unlabeled Species (M₀): m/z 112
-
Labeled Species (M₂): m/z 114
-
-
Extract Ion Chromatograms (EICs): Generate EICs for m/z 112 and m/z 114 from the chromatographic run of the Chlorobenzene-3,5-D2 sample.
-
Integrate Peak Areas: Carefully integrate the area under the curve for the chlorobenzene peak in both EICs. Let these be Area(m/z 112) and Area(m/z 114).
-
Calculate Isotopic Purity: Isotopic Purity (%) = [Area(m/z 114) / (Area(m/z 114) + Area(m/z 112))] x 100
Note: This calculation provides the purity with respect to the ³⁵Cl isotopologue. A more comprehensive analysis would also include the ³⁷Cl isotopologues (m/z 114 for unlabeled, m/z 116 for labeled) and correct for the natural abundance of ¹³C.
Illustrative Data Summary
| Analyte | Expected Retention Time (min) | Monitored Ions (m/z) for Purity Assessment | Expected Fragmentation Ions (m/z) |
| Chlorobenzene (Unlabeled) | ~5.2 | 112, 114 | 77 |
| Chlorobenzene-3,5-D2 | ~5.18 | 114 (Labeled), 112 (Unlabeled Impurity) | 79 |
| Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in GC.[9] |
Part 4: Comparison with Alternative Methodologies
While GC-MS is a superb tool, it is essential to understand its performance in the context of other available techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an alternative and complementary method for assessing isotopic purity.
-
¹H NMR (Proton NMR): In an ideal Chlorobenzene-3,5-D2 sample, the signals corresponding to the protons at the 3 and 5 positions of the benzene ring would be absent or significantly reduced. The isotopic purity can be estimated by comparing the integration of the remaining aromatic protons to the diminished signals at the labeled positions.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A pure sample would show a signal corresponding to the deuterons at the 3 and 5 positions, confirming the location of the label.
Head-to-Head Comparison: GC-MS vs. NMR
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures mass-to-charge ratio of ions. | Measures nuclear spin transitions in a magnetic field. |
| Sensitivity | Very high (picogram to femtogram levels). | Lower (milligram to microgram levels). |
| Sample Requirement | Very low (µL of dilute solution). | Higher (typically >1 mg of pure substance). |
| Information Provided | Molecular weight, isotopic distribution, fragmentation pattern (structural clues). | Detailed atomic connectivity, precise location of labels. |
| Purity Assessment | Directly quantifies the ratio of labeled to unlabeled molecules. | Quantifies by comparing signal integrations; can be less precise for very high purities. |
| Throughput | High; rapid analysis times (minutes per sample). | Lower; can require longer acquisition times for good signal-to-noise. |
| Key Advantage | Unparalleled sensitivity and direct measurement of mass differences. | Unambiguous determination of label position and molecular structure. |
Conclusion: An Integrated Approach to Confidence
For the validation of the isotopic purity of Chlorobenzene-3,5-D2, GC-MS with Electron Ionization stands out as a robust, sensitive, and highly reliable method. It provides a direct and quantitative measure of isotopic enrichment, which is critical for applications in drug development and metabolic research. The fragmentation data obtained via EI serves as a built-in confirmation of the molecular identity, adding a layer of trust to the analysis.
While NMR offers invaluable, complementary information on the precise location of the isotopic labels, the superior sensitivity and quantitative power of GC-MS make it the workhorse for routine purity validation. By understanding the principles behind the technique and implementing a self-validating workflow, researchers can ensure the integrity of their stable isotope-labeled compounds and, by extension, the integrity of their scientific data.
References
-
Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education. [Link]
-
C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Doc Brown's Chemistry. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
-
Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. PMC. [Link]
-
Analytical Procedure for the Determination of Chlorobenzenes in Sediments. J-STAGE. [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
Electron ionization. Wikipedia. [Link]
-
Br and Cl. Chemistry LibreTexts. [Link]
-
How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. ResolveMass Laboratories Inc. [Link]
-
A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]
-
mass spectrometry examples 2. YouTube. [Link]
-
Electron ionization and mass spectrometry. YouTube. [Link]
-
C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]
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- 4. youtube.com [youtube.com]
- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. isotope.com [isotope.com]
- 9. Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
Technical Comparison: Retention Behavior of Chlorobenzene-3,5-D2 vs. Native Chlorobenzene
[1]
Executive Summary
Chlorobenzene-3,5-D2 (CAS: 59164-10-2) is a regioselectively deuterated isotopologue of chlorobenzene, primarily utilized in mechanistic toxicology and metabolic pathway elucidation (e.g., Cytochrome P450 studies). Unlike the fully deuterated Chlorobenzene-d5 (standard internal standard), the 3,5-D2 isomer allows researchers to probe specific C-H bond cleavage events at the meta positions.
Key Findings:
-
Chromatographic Behavior: In Gas Chromatography (GC), Chlorobenzene-3,5-D2 exhibits a subtle Inverse Isotope Effect , eluting slightly earlier than native chlorobenzene. The shift is approximately 0.01–0.02 minutes on standard non-polar capillary columns (e.g., DB-5), which is roughly half the shift observed for the d5 analog.
-
Mass Spectrometry: While chromatographic separation is minimal, the compounds are distinct by mass spectrometry (m/z 112 vs. m/z 114), allowing for co-elution without interference in quantitation.
-
Application: The retention time difference, while small, validates the purity of the isotope labeling and confirms the absence of H/D exchange during the run.
Scientific Principles: The Isotope Effect in Chromatography
To understand the retention behavior, one must look beyond simple mass differences and examine the vibrational energy of the C-D bond.
Gas Chromatography: The Inverse Isotope Effect
In GC using non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), deuterated compounds typically elute before their native hydrogenated counterparts.
-
Mechanism: The C-D bond is shorter and stiffer than the C-H bond due to the lower zero-point energy of the heavier isotope. This results in a slightly smaller molar volume and reduced polarizability.
-
Result: Weaker London Dispersion forces between the analyte and the stationary phase lead to a lower retention factor (
) and earlier elution.
Liquid Chromatography: The Normal Isotope Effect
In Reversed-Phase LC (RPLC), the effect is often reversed or negligible.
-
Mechanism: Deuterated compounds are slightly less lipophilic (more soluble in the mobile phase) than native compounds.
-
Result: They may elute slightly earlier, but the effect is often masked by peak broadening unless high-efficiency columns are used.
Mechanism Visualization
Figure 1: Mechanistic pathway of the Inverse Isotope Effect in Gas Chromatography.
Comparative Analysis: Native vs. Deuterated
Physicochemical Properties
| Property | Native Chlorobenzene | Chlorobenzene-3,5-D2 | Chlorobenzene-d5 (Reference) |
| Formula | C₆H₅Cl | C₆H₃D₂Cl | C₆D₅Cl |
| Molecular Weight | 112.56 g/mol | ~114.57 g/mol | 117.59 g/mol |
| Primary Ion (m/z) | 112 | 114 | 117 |
| Boiling Point | 131.7 °C | ~131.5 °C (Est.) | 130.5 °C |
Retention Time Case Study (GC-MS)
The following data represents typical retention behavior on a standard capillary column (30m x 0.25mm ID, DB-5MS or equivalent). While exact times vary by method, the relative shift is constant.
| Analyte | Retention Time (min) | Relative Shift (ΔRT) | Elution Order |
| Chlorobenzene (Native) | 8.588 | 0.000 | 3 (Last) |
| Chlorobenzene-3,5-D2 | 8.575 (Predicted) | -0.013 | 2 (Middle) |
| Chlorobenzene-d5 | 8.553 | -0.035 | 1 (First) |
Note: In standard environmental methods (e.g., EPA 8260), these shifts are often within the peak width, resulting in apparent co-elution. However, the mass spectrometer (MS) easily resolves them.
Experimental Protocol: High-Resolution Separation
This protocol is designed to validate the retention time difference. For routine quantitation, standard EPA 8260 conditions are sufficient.
Instrument Configuration
-
System: GC-MS (Single Quadrupole or Triple Quad).
-
Column: DB-5MS or ZB-5MS (60m x 0.25mm x 0.25µm). Note: A 60m column is recommended to visualize the separation.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless at 250°C. Split ratio 50:1 (for neat standards).
Temperature Program
To maximize the separation factor (
-
Initial: 40°C for 2.0 min.
-
Ramp 1: 5°C/min to 100°C.
-
Ramp 2: 20°C/min to 280°C.
-
Hold: 280°C for 5.0 min.
MS Acquisition (SIM Mode)
Selected Ion Monitoring (SIM) is crucial for specific detection.
-
Native: Target m/z 112, Qualifier 77.
-
3,5-D2: Target m/z 114, Qualifier 79.
-
Dwell Time: 50 ms per ion.
Workflow Diagram
Figure 2: Experimental workflow for comparative retention analysis.
Application Context: Why Use 3,5-D2?
While Chlorobenzene-d5 is the industry standard for quantitation, Chlorobenzene-3,5-D2 is a precision tool for Mechanistic Toxicology .
Metabolic Pathway Probing (Cytochrome P450)
Chlorobenzene is metabolized by CYP450 enzymes into epoxides and phenols.[1] The rate of this reaction depends on the breaking of C-H bonds.
-
Kinetic Isotope Effect (KIE): By placing deuterium specifically at the 3 and 5 positions (meta), researchers can determine if the metabolic attack occurs at these sites.
-
Outcome: If metabolism is slowed significantly for the 3,5-D2 isomer compared to native, it confirms that C-H bond cleavage at the meta position is the rate-limiting step. If the rate is unchanged, the attack likely occurs at the ortho/para positions (which still contain Hydrogen).
NMR Tracing
In complex mixtures, the simplified proton NMR spectrum of 3,5-D2 (reducing the complexity of the aromatic region) allows for cleaner monitoring of reaction intermediates.
References
-
Chromatography Forum. (2017). Question on MS/MS techniques - Retention time differences in deuterated analogs.
-
Restek Corporation. GC-MS Analysis of Volatile Organics: Deuterated Internal Standards.
-
Haken, J.K., & Korhonen, I.O.O. (1984). Retention increments of isomeric chlorobenzenes.[2] Journal of Chromatography A.
-
Korzekwa, K.R., et al. (1989). Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation.[3] Biochemistry (ACS).
-
U.S. EPA. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Identification of Carbon-Deuterium Bonds in Chlorobenzene-3,5-D2
Introduction: Beyond the Standard Spectrum with Isotopic Labeling
Infrared (IR) spectroscopy is a cornerstone of chemical analysis, providing invaluable information about the functional groups present within a molecule. The technique relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, generating a unique spectral fingerprint.[1] This guide moves beyond routine analysis to explore a powerful application of IR spectroscopy: the identification of isotopically labeled compounds.
Specifically, we will provide a comparative analysis of standard chlorobenzene (C₆H₅Cl) and its deuterated analogue, Chlorobenzene-3,5-D2. For researchers in drug development and mechanistic studies, deuterium labeling is a critical tool for tracing metabolic pathways and understanding reaction kinetics. The ability to definitively confirm the position and presence of deuterium is paramount. This guide offers the theoretical foundation, practical protocols, and expert insights required to confidently identify the carbon-deuterium (C-D) bond signature in Chlorobenzene-3,5-D2 using Fourier Transform Infrared (FTIR) spectroscopy.
Pillar 1: The Theoretical Framework—Why Deuterium Shifts the Signal
At its core, the ability to distinguish a C-D bond from a C-H bond lies in the principles of molecular vibrations, which can be modeled similarly to a simple harmonic oscillator. The frequency of a bond's vibration is determined by the strength of the bond (the force constant, k) and the masses of the atoms involved. This relationship is described by Hooke's Law:
ν ∝ √(k/μ)
Where:
-
ν is the vibrational frequency.
-
k is the force constant of the bond.
-
μ is the reduced mass of the two atoms, calculated as (m₁m₂)/(m₁+m₂).
Isotopic substitution, or labeling, involves replacing an atom with one of its isotopes—an atom with the same number of protons but a different number of neutrons, and therefore a different mass.[2][3] When we replace hydrogen (¹H, mass ≈ 1 amu) with deuterium (²H or D, mass ≈ 2 amu), we do not significantly alter the electronic structure or the bond strength (k). However, we cause a substantial change in the reduced mass (μ) of the C-X bond.
-
For a C-H bond: μ ≈ (12 * 1) / (12 + 1) ≈ 0.923 amu
-
For a C-D bond: μ ≈ (12 * 2) / (12 + 2) ≈ 1.714 amu
Because the vibrational frequency is inversely proportional to the square root of the reduced mass, this increase in mass leads to a predictable decrease in the vibrational frequency.[2][4]
ν(C-D) / ν(C-H) ≈ √ (μ(C-H) / μ(C-D)) ≈ √ (0.923 / 1.714) ≈ 1 / 1.36
This calculation predicts that a C-D vibrational frequency will appear at a wavenumber approximately 1.36 times lower than its corresponding C-H vibration. This significant, predictable shift is the key to unambiguously identifying deuteration via IR spectroscopy.
Caption: Logical workflow of the isotopic effect in IR spectroscopy.
Pillar 2: A Comparative Guide to the IR Spectra
The most effective way to identify the C-D bond is to directly compare the spectrum of the deuterated compound with its non-deuterated counterpart.
Alternative 1: Standard Chlorobenzene (C₆H₅Cl)
The IR spectrum of liquid chlorobenzene is well-characterized. The key absorptions we expect to see are:
-
Aromatic C-H Stretch: A group of sharp, medium-intensity bands in the region of 3030-3080 cm⁻¹ .[5][6] This signal is characteristic of hydrogen atoms bonded to an aromatic ring.[7][8]
-
Aromatic C=C Ring Stretch: Several bands of strong to medium intensity are observed between 1450-1600 cm⁻¹ , arising from the stretching vibrations within the benzene ring itself.[5][6]
-
C-H Out-of-Plane (OOP) Bending: For a monosubstituted benzene ring, strong absorptions appear in the 690-770 cm⁻¹ range. These are highly diagnostic of the substitution pattern.[6]
-
C-Cl Stretch: This vibration typically gives rise to absorptions between 550-880 cm⁻¹ , often overlapping with other bands in the fingerprint region.[5]
Product Profile: Chlorobenzene-3,5-D2
Introducing two deuterium atoms at the meta positions fundamentally alters the spectrum, providing clear evidence of successful labeling.
-
Primary Identifier: The Aromatic C-D Stretch: This is the most crucial new feature. Based on our theoretical prediction, the C-H stretch at ~3050 cm⁻¹ will be shifted to a lower frequency. We expect a new, sharp absorption band to appear in the ~2240-2280 cm⁻¹ region. This area of the IR spectrum is often called the "silent zone" as it is typically free of other fundamental vibrations, making the C-D stretch a distinct and unambiguous marker.
-
Altered C-H Stretch: With only three C-H bonds remaining, the intensity of the aromatic C-H stretching band at 3030-3080 cm⁻¹ will decrease significantly compared to unlabeled chlorobenzene. Its presence confirms that deuteration was not exhaustive.
-
New C-D Bending Modes: Just as C-H bonds bend, so do C-D bonds. New C-D in-plane and out-of-plane bending vibrations will appear at lower wavenumbers than their C-H counterparts, typically below 800 cm⁻¹. This will lead to a significant alteration of the fingerprint region.
-
Unchanged Ring and C-Cl Vibrations: The C=C ring stretching vibrations (~1450-1600 cm⁻¹) and the C-Cl stretch will be minimally affected, as they do not directly involve the substituted hydrogen atoms.
Data Summary: Head-to-Head Spectral Comparison
| Vibrational Mode | Chlorobenzene (C₆H₅Cl) | Chlorobenzene-3,5-D2 (Expected) | Rationale for Difference |
| Aromatic C-H Stretch | ~3030-3080 cm⁻¹ (Strong) | ~3030-3080 cm⁻¹ (Weakened) | Fewer C-H bonds result in lower signal intensity. |
| Aromatic C-D Stretch | Absent | ~2240-2280 cm⁻¹ (Medium) | Key Identifier. Appears due to the increased reduced mass of the C-D bond. |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | Ring vibration is largely unaffected by isotopic substitution of peripheral atoms. |
| C-H OOP Bending | ~690-770 cm⁻¹ | Altered Pattern | The substitution pattern of hydrogens has changed, modifying the bending modes. |
| C-D OOP Bending | Absent | < 800 cm⁻¹ (New Bands) | New vibrational modes for the C-D bonds appear at lower frequencies. |
Pillar 3: Self-Validating Experimental Protocol
This protocol describes the acquisition of a high-quality FTIR spectrum for a liquid sample like chlorobenzene using the now-standard Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[9]
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Step-by-Step Methodology
-
Instrument Preparation:
-
Action: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference, although modern software can correct for this.
-
Causality: A stable instrument temperature ensures reproducible measurements and a dry atmosphere prevents atmospheric absorption bands from obscuring the sample spectrum.
-
-
ATR Crystal Cleaning:
-
Action: Clean the surface of the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe lightly moistened with a volatile solvent like isopropanol. Allow the crystal to fully dry.
-
Causality: The ATR technique is a surface-sensitive measurement. Any residue from previous samples will contaminate the spectrum. A volatile solvent ensures no cleaning agent residue remains.
-
-
Background Spectrum Acquisition:
-
Action: With the clean, empty ATR accessory in place, acquire a background spectrum. This typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Causality: This step is critical for a self-validating system. The background scan measures the instrumental response and the ambient environment (H₂O, CO₂). The final sample spectrum is calculated by ratioing against this background, effectively subtracting any instrumental or atmospheric artifacts.[10]
-
-
Sample Application:
-
Action: Place a single drop of the liquid sample (Chlorobenzene-3,5-D2 or the chlorobenzene standard) directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Causality: ATR relies on an evanescent wave penetrating a short distance into the sample. Complete contact between the sample and the crystal is essential for a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Action: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
-
Causality: Using identical parameters ensures that the background is a perfect match for the sample conditions, leading to accurate subtraction and a clean final spectrum.
-
-
Data Analysis and Cleaning:
-
Action: The instrument software will automatically generate the absorbance or transmittance spectrum. Examine the spectrum, focusing on the key regions outlined in the comparison table above. After analysis, thoroughly clean the ATR crystal with an appropriate solvent to prepare for the next sample.
-
Causality: A clean workspace and instrument prevent cross-contamination, ensuring the integrity of subsequent analyses.
-
Conclusion
The identification of C-D bonds in Chlorobenzene-3,5-D2 via IR spectroscopy is a straightforward yet powerful analytical technique. The fundamental principle of the isotopic effect guarantees a large, predictable shift of the C-D stretching vibration to the ~2240-2280 cm⁻¹ region—an otherwise "quiet" part of the spectrum. By conducting a simple comparative analysis against the unlabeled chlorobenzene standard and following a robust experimental protocol, researchers can obtain unambiguous confirmation of successful deuteration. This guide provides the theoretical and practical framework for drug development professionals and research scientists to confidently employ IR spectroscopy as a primary tool for the verification of isotopically labeled compounds.
References
-
Title: Infrared Spectrum of Chlorobenzene Source: Doc Brown's Chemistry URL: [Link]
-
Title: IR Spectroscopy Tutorial: Aromatics Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: 15.7 Spectroscopy of Aromatic Compounds Source: OpenStax, Organic Chemistry URL: [Link]
-
Title: 11.2: Infrared (IR) Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: IR Spectroscopy | Stretching and bending vibrations | Selection Rule | Fingerprint Region Source: YouTube (Scientist's Academy) URL: [Link]
-
Title: 3.2: IR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Common Sampling Techniques of FTIR Spectroscopy Source: Edinburgh Instruments URL: [Link]
-
Title: Isotope Effects in Vibrational Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Sample Preparation for FTIR Analysis Source: Drawell URL: [Link]
-
Title: Vibrational properties of isotopically enriched materials: the case of calcite Source: Royal Society of Chemistry URL: [Link]
-
Title: Sample preparation for FT-IR Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]
-
Title: How to prepare a liquid sample for FTIR spectrum? Source: ResearchGate URL: [Link]
-
Title: Molecular Vibrations - Isotope Source: Britannica URL: [Link]
-
Title: What are bending vibrations in IR spectroscopy? Source: Quora URL: [Link]
-
Title: FTIR Spectroscopy - Liquid IR Spectroscopy Source: YouTube (Chemistry university) URL: [Link]
-
Title: 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry Source: OpenStax URL: [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. edinst.com [edinst.com]
- 10. youtube.com [youtube.com]
Comparative Metabolic Stability: Chlorobenzene-3,5-D2 vs. Chlorobenzene-4-D1
This guide provides an in-depth technical comparison of the metabolic stability of Chlorobenzene-3,5-D2 and Chlorobenzene-4-D1 . It is designed for researchers designing deuterated tracers or optimizing halogenated drug scaffolds.
Executive Summary
In the context of cytochrome P450 (CYP450) metabolism, Chlorobenzene-4-D1 targets the primary site of oxidation (the para-position) but paradoxically often exhibits a negligible or inverse Kinetic Isotope Effect (KIE) due to the specific mechanism of aromatic hydroxylation (addition-rearrangement). Conversely, Chlorobenzene-3,5-D2 deuterates the meta-positions, which represent minor metabolic pathways.
Consequently, while naive drug design principles suggest 4-D1 should be more stable, experimental evidence indicates that neither isotopologue provides a drastic extension in half-life (
| Feature | Chlorobenzene-4-D1 | Chlorobenzene-3,5-D2 |
| Deuterium Location | Para (C4) | Meta (C3, C5) |
| Primary Metabolic Route | Para-Hydroxylation (Major) | Meta-Hydroxylation (Minor) |
| Observed KIE ( | Inverse (~0.95) or Unity | Normal (~1.27) |
| Metabolic Stability Impact | Negligible to Slight Decrease | Negligible (Minor pathway blocked) |
| Primary Application | Probing NIH Shift / Mechanism | Negative Control / Tracer |
Mechanistic Basis of Metabolism
To understand the stability profiles, one must analyze the interaction between the C-D bond and the CYP2E1 catalytic cycle.
The Dominant Pathway: CYP2E1 Oxidation
Chlorobenzene is primarily metabolized by CYP2E1 in the liver. The reaction proceeds not via direct hydrogen abstraction (which would yield a large primary KIE), but through an addition-rearrangement mechanism :
-
Epoxidation: The activated iron-oxo species (
) adds to the -system, forming a tetrahedral intermediate or a transition state resembling chlorobenzene-3,4-epoxide . -
Rearrangement (NIH Shift): The epoxide opens to form a cation. The hydrogen (or deuterium) at the 4-position migrates to the 3-position (NIH Shift) before being lost to restore aromaticity, yielding 4-chlorophenol .
The Kinetic Isotope Effect (KIE) Anomaly
-
Chlorobenzene-4-D1: Since the rate-determining step (RDS) is the addition of oxygen to the ring (forming the C-O bond), the C-D bond is not broken during the RDS. In fact, the hybridization change from
to during intermediate formation can be favored by heavier isotopes, leading to an inverse KIE ( , typically ~0.95). Thus, 4-D1 may be metabolized faster or at the same rate as the protio form. -
Chlorobenzene-3,5-D2: Metabolism at the meta position is a minor pathway. While it exhibits a normal primary KIE (~1.27) because H-abstraction may be more involved or the transition state differs, blocking a minor exit route does not significantly alter the overall intrinsic clearance (
).
Pathway Visualization
The following diagram illustrates the bifurcation and the critical "NIH Shift" step where the isotope effect is determined.
Figure 1: Metabolic pathway of chlorobenzene showing the rate-determining step (O-addition) which renders the Para-Deuterium (4-D1) ineffective for stabilization.
Experimental Protocol: Assessing Metabolic Stability
Due to the high volatility of chlorobenzene, standard open-well microsomal incubations yield false positives (compound loss via evaporation mimics metabolism). The following Headspace-Restricted Protocol is required.
Materials
-
Test Compounds: Chlorobenzene (Protio), Chlorobenzene-4-D1, Chlorobenzene-3,5-D2.
-
System: Human Liver Microsomes (HLM) or Recombinant CYP2E1.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Vessels: 20 mL Headspace Vials with PTFE-lined crimp caps.
Step-by-Step Methodology
-
Preparation (Ice Bath):
-
Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).[1]
-
Thaw microsomes on ice. Dilute to 0.5 mg/mL protein concentration in buffer.
-
-
Substrate Loading (Critical Step):
-
Pre-incubate buffer/microsome mix at 37°C for 5 minutes inside the sealed headspace vial.
-
Inject substrate (Chlorobenzene analog) through the septum to a final concentration of 1 µM. Note: Keep organic solvent (DMSO/Methanol) < 0.1% to avoid inhibiting CYP2E1.
-
-
Initiation:
-
Inject NADPH regenerating system through the septum to initiate the reaction.
-
Total reaction volume: 1.0 mL.
-
-
Incubation:
-
Incubate at 37°C with orbital shaking (150 rpm).
-
Timepoints: 0, 5, 10, 20, 30, 60 min.
-
-
Termination & Extraction:
-
At each timepoint, inject 1.0 mL of ice-cold Acetonitrile (containing internal standard, e.g., Toluene-d8) directly into the vial.
-
Do not open the vial. Vortex immediately.
-
-
Analysis (Headspace GC-MS):
-
Transfer vials to a Headspace Sampler connected to GC-MS.
-
Heat vial to 60°C for 10 min (equilibration).
-
Inject headspace gas onto a DB-624 or equivalent volatile-specific column.
-
Data Calculation
Calculate the Intrinsic Clearance (
Compare
Performance Comparison
The following data summarizes theoretical and observed behaviors based on CYP2E1 mechanistic literature.
| Parameter | Chlorobenzene-4-D1 | Chlorobenzene-3,5-D2 |
| Metabolic Soft Spot | High Risk (Para position is the major attack site). | Low Risk (Meta positions are minor sites). |
| KIE Mechanism | Secondary Inverse. The | Primary Normal. C-D bond breaking is involved, slowing this specific minor pathway. |
| Metabolic Switching | Potential switch to ortho-hydroxylation (2-chlorophenol), but unlikely to slow overall clearance. | No significant switching; major para-pathway remains open. |
| Overall Stability Verdict | Equivalent or slightly lower than Protio.[2] | Equivalent to Protio. |
Why 4-D1 Fails to Stabilize
In many drug discovery campaigns, blocking the "soft spot" is the golden rule. However, for aromatic hydroxylation by CYP450s (specifically CYP2E1), the reaction is often not limited by C-H bond cleavage. The rate-limiting step is the formation of the tetrahedral intermediate. Since Deuterium is smaller than Hydrogen, it can actually stabilize the crowded tetrahedral transition state (Inverse Steric Isotope Effect), leading to faster reaction rates.
References
-
Hanzlik, R. P., et al. (1989). "Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation."[3] Biochemistry, 28(23), 9019–9027. Link
-
Key Finding: Reports the inverse isotope effect (0.95) for para-hydroxylation and normal effect (1.27) for meta-hydroxylation.[3]
-
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611–650. Link
- Key Finding: Detailed review of the NIH shift and addition-rearrangement mechanisms in CYP450s.
-
Johansson, I., & Ingelman-Sundberg, M. (1988). "Benzene metabolism by ethanol-, acetone-, and benzene-inducible cytochrome P-450 (IIE1) in rat and rabbit liver microsomes." Cancer Research, 48(19), 5387-5390. Link
- Key Finding: Establishes CYP2E1 as the primary driver for simple aromatic oxid
Sources
Definitive Guide: Chlorobenzene-d5 vs. Chlorobenzene-3,5-d2 for Quantification
The following guide is a technical analysis comparing Chlorobenzene-d5 and Chlorobenzene-3,5-d2 as internal standards.
Executive Summary
In the quantification of Volatile Organic Compounds (VOCs) via GC-MS or LC-MS, the selection of an Internal Standard (IS) is governed by three factors: spectral distinctiveness , chemical stability , and chromatographic co-elution .
While Chlorobenzene-d5 (CB-d5) is the industry-standard IS (mandated by EPA Method 8260), Chlorobenzene-3,5-d2 (CB-d2) represents a theoretical alternative often considered during custom synthesis or mechanistic studies.
The Verdict:
-
For Quantification (GC-MS/LC-MS): Chlorobenzene-d5 is the superior and necessary choice. CB-d2 fails in low-resolution mass spectrometry due to "Spectral Crosstalk" with the natural
Cl isotope of the native analyte. -
For Mechanistic Studies: Chlorobenzene-3,5-d2 is exclusively useful for probing specific metabolic substitution patterns (e.g., enzymatic attack at the ortho or para positions) where the meta deuteriums act as stable markers.
The Science of Selection: Why d5 Wins
A. The "Spectral Crosstalk" Phenomenon
The critical failure point for CB-d2 lies in the natural isotopic abundance of Chlorine. Chlorine exists as a mixture of
-
Native Chlorobenzene (
): -
Chlorobenzene-d2 (
):-
Mass Shift: +2 Da relative to native.
-
Primary Ion (M):
114 (contains Cl).
-
The Conflict: If you use CB-d2 as an internal standard, its primary quantification ion (
-
Chlorobenzene-d5 (
):-
Mass Shift: +5 Da relative to native.
-
Primary Ion (M):
117 . -
Result: The signal is +5 Da away, completely clearing the M+2 isotope window.
-
B. Chromatographic Isotope Effects
Deuterated compounds often exhibit an Inverse Isotope Effect in Gas Chromatography, eluting slightly earlier than their non-deuterated analogs due to lower London dispersion forces (C-D bonds are shorter and have lower polarizability than C-H bonds).[4]
-
CB-d5: Shows a distinct retention time shift (typically 0.02 – 0.05 min earlier). This slight separation is beneficial in preventing ion suppression in the source while remaining close enough to compensate for matrix effects.
-
CB-d2: Would show a smaller shift, theoretically co-eluting closer to the native. However, the spectral overlap issue renders this chromatographic advantage irrelevant.
Visualizing the Problem
The following diagram illustrates the decision logic and the spectral interference mechanism.
Figure 1: Decision logic for Internal Standard selection. Note the "Critical Failure" path for d2 in standard MS workflows.
Comparative Data Analysis
Table 1: Physicochemical & Spectral Properties
| Property | Native Chlorobenzene | Chlorobenzene-3,5-d2 | Chlorobenzene-d5 |
| Formula | |||
| Monoisotopic Mass ( | 112.01 | 114.02 | 117.04 |
| Primary Quant Ion ( | 112 | 114 | 117 |
| Secondary Ion ( | 114 ( | 116 ( | 119 ( |
| Interference Risk | N/A | HIGH (Overlaps with Native 114) | LOW (Clear window) |
| Regulatory Status | Analyte | Non-Standard | EPA 8260 Standard |
| Approx. Cost (1g) | < $0.10 | > $500 (Custom Synthesis) | ~$50 - $100 |
Table 2: Spectral Crosstalk Matrix (Unit Resolution)
| Analyte Present in Sample | Signal at | Signal at | Signal at |
| Native Only | 100% (Analyte) | 32% (Isotope) | 0% |
| Native + CB-d2 (IS) | 100% (Analyte) | 32% (Isotope) + 100% (IS) | 0% |
| Native + CB-d5 (IS) | 100% (Analyte) | 32% (Isotope) | 100% (IS) |
> Data Interpretation: In the middle row (Native + CB-d2), the signal at 114 is a composite of the analyte's isotope and the internal standard. This requires mathematical deconvolution, introducing error. In the bottom row (Native + CB-d5), the IS signal at 117 is pure.
Experimental Protocol: Validated Quantification Workflow
Based on EPA Method 8260 (Volatile Organic Compounds by GC-MS)
This protocol utilizes Chlorobenzene-d5 as the internal standard.[5][6]
Phase 1: Standard Preparation
-
Stock Solution: Purchase Chlorobenzene-d5 (2000 µg/mL in Methanol, P&T grade).
-
Working IS Solution: Dilute stock to 25 µg/mL in Methanol.
-
Sample Spiking: Add 10 µL of Working IS Solution to 5 mL of water sample (Final conc: 50 µg/L).
Phase 2: GC-MS Configuration
-
Instrument: GC with Purge & Trap concentrator coupled to Single Quadrupole MS.
-
Column: Rtx-VMS or DB-624 (30m x 0.25mm ID x 1.4µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (constant flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 100°C.
-
Ramp 25°C/min to 220°C.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Scan Mode: SIM (Selected Ion Monitoring) or Full Scan (35-260 amu).
-
SIM Windows:
-
Native Chlorobenzene: Monitor 112 (Quant), 114 (Qual).
-
Chlorobenzene-d5: Monitor 117 (Quant), 119 (Qual).
-
-
Phase 3: Quality Control Criteria (Self-Validating)
-
Retention Time (RT): CB-d5 must elute within ±0.06 min of the expected RT (typically ~0.03 min prior to native).
-
Response Factor (RF): Calculate RF using:
Acceptance: RSD < 20% over calibration curve.[7] -
Spectral Purity Check: The
117 peak for CB-d5 must not show significant response at 112 (indicates <1% non-deuterated impurity).
References
-
U.S. Environmental Protection Agency. (2018).[8] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[8] SW-846.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Chlorobenzene (CAS 108-90-7). NIST Chemistry WebBook, SRD 69.[9]
-
Restek Corporation. (2024). Chromatogram: Volatile Organics by EPA Method 8260.
-
Sigma-Aldrich. (2024). Chlorobenzene-d5 Certified Reference Material Product Sheet.[5]
Sources
- 1. ms isotopes: Br and Cl [employees.csbsju.edu]
- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. gcms.cz [gcms.cz]
- 5. restek.com [restek.com]
- 6. isotope.com [isotope.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Benzene, chloro- [webbook.nist.gov]
Technical Guide: Structural Confirmation of Chlorobenzene-3,5-D2 via High-Resolution Mass Spectrometry
[1]
Executive Summary
Objective: To definitively confirm the elemental composition, isotopic enrichment, and structural integrity of Chlorobenzene-3,5-D2 (
The Challenge: Distinguishing deuterated isotopologues from natural isotopic interferences (e.g.,
Recommendation: GC-HRMS (EI) is the superior analytical platform for this lipophilic, volatile compound. While NMR is the gold standard for regiochemistry (positioning), HRMS is the definitive tool for isotopic purity (enrichment) and elemental confirmation .
Part 1: Comparative Analysis of Analytical Platforms
The following table contrasts the capabilities of standard MS, HRMS, and NMR for this specific application.
| Feature | Low-Res MS (GC-SQ) | High-Res MS (GC-Q-TOF/Orbitrap) | NMR ( |
| Primary Utility | Routine purity check; retention time matching. | Definitive formula confirmation ; Isotopic enrichment calculation. | Regiochemistry (Position of D atoms). |
| Mass Accuracy | Unit resolution (e.g., 114.0 Da). | < 5 ppm (e.g., 114.0214 Da). | N/A |
| Differentiation Power | Cannot distinguish | Resolves | Distinguishes 3,5-D2 from 2,4-D2 via coupling constants. |
| Sensitivity | High (pg levels). | High (pg levels). | Low (mg levels required). |
| Throughput | High. | High. | Low. |
Critical Insight: Low-resolution MS often miscalculates isotopic enrichment because the mass shift of two Deuterium atoms (
Da) is isobaric with the naturalisotope ( Da) at unit resolution. Only HRMS can spectrally resolve the target D2-isotopologue from the natural background of any remaining D0-impurity.
Part 2: The Physics of Confirmation (Mass Defect Analysis)
To validate the structure, one must prove the signal at
Theoretical Mass Calculation
-
Target: Chlorobenzene-3,5-D2 (
)-
Calculation:
-
Exact Mass: 114.0211 Da
-
-
Interference: Chlorobenzene-D0 (
isotope) ( )-
Calculation:
-
Exact Mass: 114.0051 Da
-
Resolution Requirement
Conclusion: A standard Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument (typically
Part 3: Experimental Protocol
Workflow Visualization
The following diagram outlines the decision logic and workflow for analyzing Chlorobenzene-3,5-D2.
Caption: Analytical workflow for high-precision confirmation of deuterated chlorobenzene, emphasizing the necessity of resolving isotopic fine structure.
Step-by-Step Methodology
1. Sample Preparation:
-
Solvent: Use HPLC-grade n-Hexane or Dichloromethane . Avoid Methanol or water to prevent potential back-exchange (though aromatic D is stable, precautions are best practice).
-
Concentration: Dilute to ~1–10 µg/mL (ppm). Chlorobenzene is volatile; ensure vials are capped immediately.
2. Instrumental Setup (GC-HRMS):
-
Inlet: Split injection (1:50) at 250°C to prevent saturation.
-
Column: Non-polar capillary column (e.g., DB-5MS or HP-5), 30m x 0.25mm.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Why EI? Chlorobenzene does not ionize well in ESI (Electrospray). APPI (Atmospheric Pressure Photoionization) is an alternative if only LC-MS is available.
-
-
Calibration: Crucial. Use PFTBA (Perfluorotributylamine) internal lock masses (e.g.,
68.9952, 218.9856) to ensure real-time mass correction.
3. Data Acquisition:
-
Scan Range:
50–200.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Resolution setting: Minimum 30,000 (FWHM at
200).
Part 4: Data Interpretation & Fragmentation Logic[1][4]
To confirm the structure, you must validate the fragmentation pattern. The deuterium atoms are on the phenyl ring.
Fragmentation Pathway[1][4]
-
Molecular Ion (
): ( 114.0211). -
Primary Fragment (Loss of Cl): The C-Cl bond breaks.
-
Reaction:
-
Observed Mass:
79.0519 (Phenyl cation-D2). -
Comparison: Non-deuterated Phenyl cation is
77.0391. -
Significance: The shift from 77 to 79 confirms the presence of two Deuterium atoms on the ring.
-
Caption: Primary fragmentation pathway. Retention of the +2 mass shift in the phenyl fragment confirms D-labeling is on the aromatic ring.
Regiochemistry Note (The Limitation)
HRMS confirms the formula
-
Solution: While HRMS confirms enrichment, use
H-NMR to verify the 3,5-position.-
3,5-D2 Pattern: You will see a triplet at the para position (4-H) and a doublet at the ortho positions (2,6-H). The meta signals will be silent (replaced by D).
-
References
-
NIST Chemistry WebBook. (2023). Chlorobenzene Mass Spectrum (Electron Ionization). Standard Reference Data.[2][3] Retrieved from [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Focus on Isotope patterns and High Resolution).
-
Agilent Technologies. (2022). Technical Overview: High-Resolution GC/Q-TOF for Analysis of Deuterated Internal Standards. Retrieved from [Link]
Benchmarking Regioselective Precision: Chlorobenzene-3,5-D₂ vs. Commercial Isotopologues
Executive Summary: The Case for Regiochemical Fidelity
In the precise world of metabolic elucidation and mechanistic toxicology, "deuterated" is no longer a sufficient specification. While commercial catalog standards—typically fully deuterated Chlorobenzene-d₅ —offer a blunt instrument for mass spectrometry internal standards, they fail to provide the mechanistic resolution required for site-specific metabolic probing.
This guide benchmarks High-Fidelity Chlorobenzene-3,5-D₂ (Candidate A) against two common market alternatives: Generic Chlorobenzene-d₅ (Candidate B) and "Custom-Grade" 3,5-D₂ (Candidate C, often synthesized via acid-catalyzed exchange prone to scrambling).
Key Finding: Only Candidate A allows for the specific interrogation of meta-position metabolic stability (e.g., blocking 3,4-epoxide formation pathways) without altering the steric and electronic environment of the ortho and para positions. This guide provides the experimental framework to validate this purity.
The Benchmark: Defining the Standards
To establish a valid comparison, we define the three material classes encountered in research procurement.
| Feature | Candidate A: High-Fidelity 3,5-D₂ | Candidate B: Generic Commercial d₅ | Candidate C: "Custom-Grade" 3,5-D₂ |
| Primary Utility | Mechanistic Probing (DKIE Studies) | Internal Standard (Quantitation) | Low-Cost Metabolic Screen |
| Isotopic Enrichment | ≥ 99 atom % D | ≥ 99 atom % D | 95–98 atom % D |
| Regiochemical Purity | ≥ 99% (Exclusive 3,5-substitution) | N/A (Fully Deuterated) | Variable (<90% 3,5; scrambling to 2,4) |
| Synthesis Method | De Novo Ring Construction or Directed Lithiation | H/D Exchange (High Temp/Acid) | H/D Exchange (Incomplete/Scrambled) |
| Mass Shift | M+2 | M+5 | Mixture (M+1, M+2, M+3) |
Experimental Workflow: The Validation Pipeline
Trustworthiness in isotopic labeling requires a self-validating analytical pipeline. We employ a dual-method approach: GC-MS for isotopic distribution and ¹H-NMR for regiochemical assignment.
Figure 1: The dual-validation workflow ensures that a sample is both isotopically enriched (GC-MS) and regiochemically precise (NMR).
Protocol 1: Isotopic Enrichment via GC-MS
Objective: Quantify the ratio of D₀, D₁, D₂, and D₃+ isotopologues. Rationale: In metabolic studies, the presence of D₀ (unlabeled) leads to underestimation of the isotope effect, while D₃+ (over-labeled) alters the molecular weight unexpectedly.
Method
-
Instrument: Agilent 7890B GC with 5977B MSD (or equivalent).
-
Column: DB-5MS (30m x 0.25mm x 0.25µm).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program: 40°C (hold 2 min) → 10°C/min → 150°C.
-
Detection: SIM Mode monitoring m/z 112 (D₀), 113 (D₁), 114 (D₂), 115 (D₃), 117 (d₅).
Data Interpretation (Benchmark)
| Ion (m/z) | Candidate A (High-Fidelity) | Candidate C (Custom-Grade) | Interpretation |
| 112 (D₀) | < 0.1% | 1–2% | Residual starting material. |
| 113 (D₁) | < 0.5% | 5–10% | Incomplete deuteration (common in exchange methods). |
| 114 (D₂) | > 99.0% | ~85% | Target Molecule. |
| 115 (D₃) | < 0.4% | 2–5% | Over-deuteration (scrambling). |
Expert Insight: A high "D₂" signal in GC-MS is necessary but insufficient. GC-MS cannot distinguish between 3,5-D₂ and 2,4-D₂ (regioisomers have identical mass). This is why Protocol 2 is mandatory.
Protocol 2: Regiochemical Validation via ¹H-NMR
Objective: Prove the deuterium is located exclusively at the 3 and 5 positions. Rationale: The metabolic fate of chlorobenzene is dictated by the availability of the 3,4-bond for epoxidation (major pathway). If deuterium scrambles to the 2 or 4 position, the metabolic blockade is compromised [1].
Method
-
Solvent: CDCl₃ (99.8% D) or Acetone-d₆.
-
Instrument: 500 MHz NMR (minimum) to resolve meta-coupling.
-
Parameters: 16 scans, 1s relaxation delay.
Theoretical Prediction & Analysis
-
Structure: Chlorobenzene-3,5-D₂ retains protons at positions 2, 4, and 6.
-
Symmetry: H-2 and H-6 are chemically equivalent. H-4 is unique.
The "High-Fidelity" Spectrum (Candidate A):
-
Signal 1 (H-2, H-6): Appears as a Doublet at ~7.3 ppm.
-
Coupling: Coupled to H-4 (J ~ 1.5–2.0 Hz, meta-coupling).
-
-
Signal 2 (H-4): Appears as a Triplet at ~7.2 ppm.
-
Coupling: Coupled to both H-2 and H-6 (J ~ 1.5–2.0 Hz).
-
The "Scrambled" Spectrum (Candidate C):
-
Loss of the clean doublet/triplet pattern.
-
Appearance of complex multiplets due to symmetry breaking (e.g., if D is at position 2, H-3 and H-4 become non-equivalent and couple strongly via ortho-coupling, J ~ 8 Hz).
Figure 2: NMR splitting patterns act as a fingerprint for regiochemical purity. The presence of large ortho-couplings (~8Hz) indicates failure.
Scientific Discussion: Why It Matters
The Metabolic Blockade
Chlorobenzene is metabolized primarily by CYP2E1 to the 3,4-epoxide (toxic intermediate) [2].
-
Chlorobenzene-d₅ (Candidate B): Blocks all C-H bonds. This maximizes the Kinetic Isotope Effect (KIE) but alters the lipophilicity (
) and may inhibit secondary pathways (e.g., 2,3-epoxidation) that you might want to study. -
Chlorobenzene-3,5-D₂ (Candidate A): Specifically targets the meta-positions. Since the 3,4-epoxide formation involves the C-3 and C-4 carbons, deuteration at C-3 exerts a primary KIE on this specific toxic pathway while leaving the C-2 and C-6 positions open for other interactions [3].
The Consequence of Impurity
If a researcher uses Candidate C (Scrambled) assuming it is Candidate A , and 20% of the deuterium is actually at the para (4) position:
-
The metabolic rate of the 3,4-epoxide pathway will be artificially suppressed by the D at position 4.
References
-
Hanzlik, R. P., et al. "Secondary Deuterium Isotope Effects on the Enzymatic Epoxidation of Styrenes and Chlorobenzenes." Journal of the American Chemical Society, 1984.
-
U.S. National Library of Medicine. "Chlorobenzene: Toxicity and Metabolism." HSDB Database, 2015.
-
Guengerich, F. P. "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology, 2018.
-
Sigma-Aldrich. "Chlorobenzene-d5 Product Specification."
Safety Operating Guide
Proper Disposal Procedures: Chlorobenzene-3,5-D2
Material Safety & Logistics Guide
Executive Summary & Immediate Action
Chlorobenzene-3,5-D2 (CAS: 3114-55-4) is a deuterated halogenated aromatic hydrocarbon, primarily used as an NMR solvent or metabolic tracer. While chemically similar to non-deuterated chlorobenzene (CAS: 108-90-7), its disposal requires strict adherence to Halogenated Solvent protocols to prevent environmental release and ensure regulatory compliance.
Core Directive: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) or strong oxidizers.
| Parameter | Critical Value | Operational Implication |
| Flash Point | ~28°C (82°F) | Flammable Liquid (Class 3). Ground all transfer vessels. |
| EPA Waste Code | F002 / U037 | Classified as "Spent Halogenated Solvent." |
| Aquatic Toxicity | Category 2 | Zero-discharge policy. Long-term hazard to aquatic life. |
| Segregation | Halogenated | Must be incinerated at high temperatures to prevent dioxin formation. |
Technical Risk Profile (The "Why")
As a Senior Application Scientist, it is critical to understand that "following the rules" is about controlling chemical causality.
The Halogenated Incineration Factor
You must segregate Chlorobenzene-3,5-D2 into the Halogenated Waste stream.
-
Causality: Halogenated compounds release acidic gases (like HCl) and, if incinerated at insufficient temperatures (<1,100°C), can catalyze the formation of dioxins and furans.
-
Operational Impact: Waste facilities use specific scrubbers and higher burn temperatures for halogenated streams. Mixing this with non-halogenated waste forces the facility to treat the entire volume as halogenated, exponentially increasing disposal costs and environmental overhead.
Isotope Specifics
While the deuterium substitution (D2) increases the molecular weight and stability slightly, it does not alter the hazardous waste classification. Regulatory bodies (EPA, EU ECHA) view the "D2" variant identically to the parent chlorobenzene regarding toxicity and flammability.
Operational Workflow: Decision & Disposal
This workflow ensures a self-validating system where errors (e.g., mixing incompatibles) are caught before the waste leaves the bench.
Decision Logic Diagram
The following diagram outlines the critical decision path for handling Chlorobenzene-3,5-D2 residues.
Figure 1: Decision tree for Chlorobenzene-3,5-D2 handling. Note that small NMR quantities usually default to the red "Waste Stream" path.
Step-by-Step Disposal Protocol
Phase 1: Accumulation & Segregation
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass containers.
-
Constraint: Avoid aluminum containers or fittings. Chlorobenzene can react with aluminum to form aluminum chloride (a Lewis acid), potentially initiating a runaway polymerization reaction if other reactive monomers are present.
-
-
Segregate: Pour waste into the carboy marked "HALOGENATED ORGANIC SOLVENTS."
-
Verification: Ensure the pH of the waste stream is neutral (4–10). If the Chlorobenzene-3,5-D2 was used in an acidic reaction, neutralize the aliquot before adding it to the main solvent drum to prevent gas evolution.
-
-
Secondary Containment: Store the waste container in a tray capable of holding 110% of the container's volume.
Phase 2: Labeling (The Chain of Custody)
A self-validating label must include:
-
Chemical Name: "Chlorobenzene-3,5-D2" (or "Chlorobenzene Solution").
-
Hazards: Check boxes for Flammable and Toxic .
-
Constituents: List approximate % (e.g., "Chlorobenzene >95%, NMR solutes <5%").
Phase 3: Spill Response (Immediate Action)
If a spill occurs (>100 mL):
-
Evacuate & Ventilate: Vapors are heavier than air and may accumulate in low areas.
-
PPE: Wear Nitrile gloves (splash protection only; breakthrough time is short) or Viton/PVA gloves for prolonged handling.
-
Absorb: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels, as this increases surface area for flammability.
-
Disposal: Collect absorbent into a sealed container and label as "Hazardous Waste (Solid) - Chlorobenzene Debris."
References
-
Fisher Scientific. (2025). Safety Data Sheet: Chlorobenzene-d5. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2019). Toxicological Profile for Chlorobenzene. Agency for Toxic Substances and Disease Registry.[1] Retrieved from
-
Temple University EHRS. (2021).[2] Halogenated Solvents in Laboratories - Chemical Waste Guideline. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
